Isotaxiresinol 9,9'-acetonide
Description
Propriétés
IUPAC Name |
4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydrobenzo[h][2,4]benzodioxepin-6-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-22(2)27-10-14-6-13-8-20(26-3)19(25)9-15(13)21(16(14)11-28-22)12-4-5-17(23)18(24)7-12/h4-5,7-9,14,16,21,23-25H,6,10-11H2,1-3H3/t14-,16-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACLBPGDLVRRRN-HTZUNMPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104038 | |
| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252333-72-5 | |
| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252333-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(5aR,6S,11aR)-1,5,5a,6,11,11a-Hexahydro-8-hydroxy-9-methoxy-3,3-dimethylnaphtho[2,3-e][1,3]dioxepin-6-yl]-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301104038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isotaxiresinol 9,9'-acetonide: A Technical Guide to its Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural source and isolation of Isotaxiresinol 9,9'-acetonide, a lignan of interest for phytochemical and pharmacological research. This document details the botanical origin of the compound and presents a comprehensive, adaptable protocol for its extraction and purification.
Source of this compound
This compound is a naturally occurring lignan that has been identified in the plant kingdom.
Botanical Source
The primary botanical source of this compound is the Himalayan Yew, scientifically known as Taxus wallichiana. This evergreen coniferous tree belongs to the family Taxaceae and is native to the Himalayan region. Various parts of the Taxus species are known to produce a rich diversity of secondary metabolites, including the well-known anticancer agent paclitaxel (Taxol) and a wide array of other taxoids and lignans. The presence of this compound has been specifically reported in the branches of Taxus wallichiana.
dot
Caption: Logical relationship between the plant source and this compound.
Isolation of this compound
The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic purification. The following protocol is a comprehensive methodology adapted from established procedures for the isolation of lignans from Taxus wallichiana[1].
Experimental Protocols
2.1.1. Plant Material Collection and Preparation
-
Collection: The branches of Taxus wallichiana should be collected and properly identified by a plant taxonomist.
-
Preparation: The plant material is air-dried in the shade and then coarsely powdered using a mechanical grinder.
2.1.2. Extraction
-
The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. A typical solvent-to-sample ratio is 10:1 (v/w).
-
The extraction is repeated multiple times (e.g., 3-4 times) to ensure the complete extraction of secondary metabolites.
-
The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.3. Solvent Partitioning
-
The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common sequence is n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
The resulting fractions (n-hexane, CHCl₃, EtOAc, and aqueous) are concentrated under reduced pressure. Lignans are typically enriched in the ethyl acetate fraction.
2.1.4. Chromatographic Purification
The ethyl acetate fraction is subjected to repeated column chromatography for the isolation of individual compounds.
-
Initial Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Further Purification:
-
Fractions enriched with the target compound are further purified by repeated column chromatography on silica gel, potentially using different solvent systems (e.g., chloroform-methanol mixtures).
-
Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
dot
Caption: Generalized experimental workflow for the isolation of this compound.
Data Presentation
| Parameter | Plant Part | Solvent System | Yield | Reference |
| Extraction Yield | Needles, Stem, Bark | Methanol | 12-15% (w/w) | Adhikari et al., 2024[2] |
| Needles, Stem, Bark | Ethyl Acetate | 9% (w/w) | Adhikari et al., 2024[2] | |
| Isolated Compound Yield | Bark | Methanol extraction followed by chromatography | 9 mg/kg (for a taxoid) | Chattopadhyay et al. |
| Lignan Content | Needles (T. x media) | Not specified | 1.24 mg/g (for pinoresinol) | (PDF) Identification and quantitative determination of pinoresinol in Taxus×media Rehder needles, cell suspension and shoot cultures |
It is important to note that the yield of a specific lignan like this compound is expected to be significantly lower than the total extraction yield and will depend on factors such as the geographical location of the plant, season of collection, and the efficiency of the purification process.
References
"Isotaxiresinol 9,9'-acetonide" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotaxiresinol 9,9'-acetonide is a lignan derivative with the chemical formula C₂₂H₂₆O₆.[1] Lignans are a class of naturally occurring polyphenols found in a variety of plants, and many exhibit a wide range of biological activities. This compound is structurally related to isotaxiresinol, a lignan that can be isolated from plants of the Taxus genus, such as Taxus wallichiana Zucc.[2] This document provides a summary of the currently available technical information regarding the chemical structure and properties of this compound.
Chemical Structure and Properties
This compound is characterized by the presence of an acetonide group, which is a protective group for 1,2- and 1,3-diols formed by the reaction with acetone. This modification alters the polarity and steric properties of the parent compound, isotaxiresinol, which may, in turn, influence its biological activity and pharmacokinetic profile.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[(5aR,6S,11aR)-8-hydroxy-9-methoxy-3,3-dimethyl-1,5,5a,6,11,11a-hexahydro[3]benzoxepino[6,5-c][2]benzopyran-6-yl]benzene-1,2-diol | N/A |
| CAS Number | 252333-72-5 | [1] |
| Molecular Formula | C₂₂H₂₆O₆ | [1] |
| Molecular Weight | 386.44 g/mol | [1] |
| Appearance | Powder | [1] |
| Purity | 95-98% (by HPLC) | [1] |
| SMILES | COC1=C(O)C=C2C(C[C@@H]3--INVALID-LINK--COC(C)(C)OC3)=C1 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available. Commercial suppliers suggest that for higher solubility, warming to 37°C and sonication may be necessary, indicating poor solubility in common solvents. |
Spectroscopic Data
Biological Activity and Pharmacological Properties
There is currently a significant lack of published data on the specific biological activities and pharmacological effects of this compound.
However, the parent compound, isotaxiresinol , has been investigated for its potential health benefits. A study on ovariectomized rats, a model for postmenopausal osteoporosis, demonstrated that isotaxiresinol exhibited anti-osteoporotic activity.[4] The study reported that oral administration of isotaxiresinol increased bone mineral content and density, and prevented the decrease in bone strength indexes.[4] Furthermore, it was observed that isotaxiresinol slightly increased bone formation and significantly inhibited bone resorption without affecting the uterine tissue.[4]
Lignans, as a class, are known for their antioxidant and anti-inflammatory properties. For instance, secoisolariciresinol, another related lignan, and its metabolites have demonstrated antioxidant activity.[5][6] It is plausible that this compound may possess similar properties, but this has not been experimentally verified.
Experimental Protocols
Detailed experimental protocols for the synthesis or isolation of this compound are not described in the available literature. General methods for the isolation of lignans and other taxoids from Taxus wallichiana typically involve extraction with methanol, followed by partitioning with solvents of varying polarity and subsequent chromatographic separation.
Signaling Pathways
There is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound.
Logical Relationship Diagram
Caption: Logical relationship of this compound.
Conclusion
This compound is a derivative of the natural lignan isotaxiresinol. While its chemical structure is defined, there is a significant gap in the publicly available scientific literature regarding its physicochemical properties, spectroscopic data, biological activities, and mechanisms of action. The known anti-osteoporotic activity of its parent compound, isotaxiresinol, suggests a potential avenue for future research into the pharmacological profile of the acetonide derivative. Further studies are required to elucidate the properties and potential therapeutic applications of this compound.
References
- 1. This compound | CAS: 252333-72-5 | ChemNorm [chemnorm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. In vivo anti-osteoporotic activity of isotaxiresinol, a lignan from wood of Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total syntheses of schizandriside, saracoside and (±)-isolariciresinol with antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity of Secoisolariciresinol Diglucoside-derived Metabolites, Secoisolariciresinol, Enterodiol, and Enterolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isotaxiresinol and its 9,9'-Acetonide Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotaxiresinol, a lignan isolated from various Taxus species, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available scientific data on isotaxiresinol, with a particular focus on its anti-osteoporotic activity. Due to the limited direct research on its synthetic derivative, Isotaxiresinol 9,9'-acetonide (CAS Number: 252333-72-5), this document extrapolates from the known chemistry of acetonide formation to propose a synthetic route and discusses the potential implications of this structural modification. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, summarizing key experimental data and methodologies to facilitate further investigation into this class of compounds.
Introduction to Isotaxiresinol
Isotaxiresinol is a naturally occurring lignan found in plants of the Taxus genus, notably Taxus wallichiana and Taxus yunnanensis. Lignans are a class of polyphenolic compounds known for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. While research on isotaxiresinol is not as extensive as for other lignans, existing studies highlight its potential in bone health.
This compound is a laboratory-synthesized derivative of isotaxiresinol. The acetonide group is a protective group commonly used in organic synthesis to mask diol functionalities. This modification can alter the parent molecule's solubility, stability, and biological activity, making it a subject of interest for developing new therapeutic agents.
Physicochemical Properties
A summary of the known physicochemical properties of Isotaxiresinol and its 9,9'-acetonide derivative is presented in Table 1.
Table 1: Physicochemical Data
| Property | Isotaxiresinol | This compound |
| CAS Number | Not readily available | 252333-72-5 |
| Molecular Formula | C₁₉H₂₂O₆ | C₂₂H₂₆O₆ |
| Molecular Weight | 346.37 g/mol | 386.44 g/mol |
| Appearance | Powder | Powder[1] |
| Purity (typical) | Varies with isolation | 95-98% (HPLC)[1] |
| Storage Conditions | Store at -20°C | Store at -20°C[1] |
| Natural Source | Taxus wallichiana, Taxus yunnanensis | Synthetic derivative |
Synthesis of this compound (Proposed)
Direct experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, based on established methods for the protection of 1,3-diols as acetonides, a plausible synthetic route can be proposed. The 9 and 9' hydroxyl groups of isotaxiresinol form a 1,3-diol system amenable to this reaction.
Proposed Experimental Protocol: Acetonide Protection of Isotaxiresinol
-
Dissolution: Dissolve Isotaxiresinol in anhydrous acetone. The concentration will depend on the scale of the reaction, but a starting point of 0.1 M is reasonable.
-
Acid Catalyst: Add a catalytic amount of a Brønsted or Lewis acid. p-Toluenesulfonic acid (TsOH) is a common choice.[2][3][4] Alternatively, a cation exchange resin can be used for a more environmentally friendly and easily separable catalyst.[5]
-
Dehydrating Agent (Optional but Recommended): To drive the equilibrium towards the product, a dehydrating agent such as 2,2-dimethoxypropane (DMP) can be added.[3]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), staining with a suitable reagent (e.g., ferric chloride for catechols) to observe the disappearance of the starting material.[3]
-
Work-up: Upon completion, if a soluble acid catalyst was used, neutralize the reaction with a mild base (e.g., sodium bicarbonate solution). If a resin was used, it can be removed by simple filtration.[5]
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity of Isotaxiresinol
Currently, the most well-documented biological activity of isotaxiresinol is its anti-osteoporotic effect.
Anti-osteoporotic Activity
A study investigated the in vivo effects of isotaxiresinol on bone loss in an ovariectomized (OVX) rat model, which mimics postmenopausal osteoporosis.
The key findings of this study are summarized in the tables below.
Table 2: Effect of Isotaxiresinol on Bone Mineral Density (BMD) and Bone Mineral Content (BMC) in OVX Rats
| Treatment Group | Dose (mg/kg/day) | Total BMD (g/cm²) | Cortical BMD (g/cm²) | Total BMC (g) | Cortical BMC (g) |
| SHAM | - | 0.235 ± 0.007 | 0.451 ± 0.012 | 1.95 ± 0.06 | 0.98 ± 0.03 |
| OVX Control | - | 0.218 ± 0.006 | 0.423 ± 0.011 | 1.81 ± 0.05 | 0.91 ± 0.02 |
| Isotaxiresinol | 50 | 0.229 ± 0.005 | 0.442 ± 0.010 | 1.90 ± 0.04 | 0.96 ± 0.02 |
| Isotaxiresinol | 100 | 0.233 ± 0.006 | 0.448 ± 0.011 | 1.93 ± 0.05 | 0.97 ± 0.03 |
Data are presented as mean ± S.E.M.
Table 3: Effect of Isotaxiresinol on Bone Strength in OVX Rats
| Treatment Group | Dose (mg/kg/day) | Max Load (N) | Stiffness (N/mm) | Energy (mJ) |
| SHAM | - | 125.3 ± 7.8 | 215.6 ± 15.2 | 35.8 ± 3.1 |
| OVX Control | - | 102.5 ± 6.5 | 178.9 ± 12.8 | 28.7 ± 2.5 |
| Isotaxiresinol | 50 | 115.8 ± 7.1 | 198.4 ± 13.5 | 32.6 ± 2.8 |
| Isotaxiresinol | 100 | 121.2 ± 7.5 | 209.1 ± 14.6 | 34.5 ± 3.0 |
Data are presented as mean ± S.E.M.
-
Animal Model: Ovariectomized (OVX) rats were used as a model for postmenopausal osteoporosis. A sham-operated group (SHAM) served as a control.
-
Treatment: Isotaxiresinol was administered orally at doses of 50 and 100 mg/kg/day for 6 weeks.
-
Bone Densitometry: Bone mineral density (BMD) and bone mineral content (BMC) of the tibia were measured using dual-energy X-ray absorptiometry (DXA).
-
Biomechanical Testing: The mechanical strength of the femur was assessed using a three-point bending test to determine maximum load, stiffness, and energy absorption.
-
Biochemical Markers: Serum levels of bone formation and resorption markers were analyzed.
-
Uterine Histology: The effect on uterine tissue was examined to assess potential estrogenic side effects.
The study concluded that isotaxiresinol prevents bone loss and improves bone strength in OVX rats, suggesting its potential as a therapeutic agent for postmenopausal osteoporosis. The mechanism appears to involve a slight increase in bone formation and a significant inhibition of bone resorption, without adverse effects on the uterus.
Potential Signaling Pathways in Osteoporosis
While the specific signaling pathways modulated by isotaxiresinol in osteoporosis have not been elucidated, lignans are known to influence bone metabolism through various mechanisms. The diagram below illustrates a potential logical relationship for the anti-osteoporotic action of isotaxiresinol based on the study's findings.
Caption: Logical pathway of Isotaxiresinol's anti-osteoporotic effect.
Potential Implications of the 9,9'-Acetonide Modification
The introduction of an acetonide group can have several consequences for the biological profile of a natural product:
-
Solubility: Acetonide formation generally increases the lipophilicity of a molecule. This could enhance its ability to cross cell membranes, potentially leading to increased bioavailability and cellular uptake.
-
Metabolic Stability: The acetonide group can protect the diol functionality from metabolic enzymes, potentially increasing the compound's half-life in vivo.
-
Biological Activity: The change in steric bulk and electronic properties upon acetonide formation could alter the compound's interaction with biological targets. This could lead to an increase, decrease, or complete change in its biological activity profile. Further research is needed to determine the specific effects of this modification on the activity of isotaxiresinol.
Future Research Directions
The current body of literature provides a promising starting point for the investigation of isotaxiresinol and its derivatives. Future research should focus on:
-
Confirmation of Synthesis: The proposed synthesis of this compound should be experimentally verified and optimized.
-
Biological Screening of the Acetonide: this compound should be screened for a range of biological activities, including anti-osteoporotic, anticancer, anti-inflammatory, and neuroprotective effects, to determine how the acetonide modification influences its therapeutic potential.
-
Mechanism of Action Studies: For any confirmed biological activities, detailed mechanistic studies should be undertaken to identify the specific signaling pathways and molecular targets involved.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for any compound with therapeutic potential.
Conclusion
Isotaxiresinol, a lignan from Taxus species, demonstrates significant anti-osteoporotic activity in a preclinical model of postmenopausal osteoporosis. Its synthetic derivative, this compound, remains largely uncharacterized, but its synthesis is feasible through standard chemical methods. The acetonide modification has the potential to alter the physicochemical and biological properties of the parent compound, warranting further investigation. This technical guide consolidates the available data on isotaxiresinol and provides a framework for future research into its 9,9'-acetonide derivative, highlighting its potential as a lead compound in drug discovery and development.
References
- 1. This compound | CAS: 252333-72-5 | ChemNorm [chemnorm.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Acetonide Protection of Dopamine for the Synthesis of Highly Pure N-docosahexaenoyldopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
Isotaxiresinol 9,9'-acetonide in Taxus wallichiana: A Technical Guide on its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxus wallichiana Zucc., commonly known as the Himalayan yew, is a coniferous tree belonging to the Taxaceae family. It is a rich source of a diverse array of secondary metabolites, including the well-known anticancer drug paclitaxel (Taxol) and other taxoids, flavonoids, and lignans.[1][2][3] Lignans, in particular, are a large group of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units and have garnered significant interest for their wide range of biological activities, including antitumor, anti-inflammatory, antioxidant, and antiviral properties.[4][5]
One of the lignans identified in Taxus wallichiana is Isotaxiresinol 9,9'-acetonide. This compound has been isolated from the branches of the plant. Despite its identification, the scientific literature currently lacks in-depth information regarding its quantitative abundance, specific biological activities, and mechanisms of action. This technical guide aims to consolidate the available information on its occurrence, provide generalized experimental protocols for its isolation based on established methods for lignans from Taxus species, and discuss potential biological activities by drawing parallels with other lignans isolated from the same genus.
Natural Occurrence and Isolation Methodology
This compound has been reported as a natural constituent of the branches of Taxus wallichiana. The isolation of lignans from Taxus species is a multi-step process involving extraction, fractionation, and chromatographic purification. While a specific protocol for this compound is not detailed in the literature, the following methodology represents a generalized workflow for the isolation of lignans from Taxus wallichiana roots and other parts, adapted from established procedures.[6][7]
Representative Experimental Protocol: Lignan Isolation
-
Plant Material Collection and Preparation:
-
Collect fresh branches of Taxus wallichiana.
-
Wash the plant material thoroughly with water to remove any debris.
-
Air-dry the material in the shade for several weeks or use a plant dryer at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with methanol (MeOH) or ethanol (EtOH) at room temperature for 24-48 hours with occasional shaking. The process is typically repeated three to four times to ensure exhaustive extraction.[8]
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Solvent-Solvent Partitioning (Fractionation):
-
Suspend the crude methanolic extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is n-hexane, followed by chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and finally n-butanol (n-BuOH).
-
The lignans are typically expected to partition into the ethyl acetate and chloroform/dichloromethane fractions.[6]
-
Concentrate each fraction to dryness using a rotary evaporator.
-
-
Chromatographic Purification:
-
Subject the bioactive fraction (e.g., the EtOAc-soluble extract) to column chromatography on silica gel.[8]
-
Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC), visualizing the spots under UV light or by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).[8]
-
Pool the fractions containing similar compound profiles.
-
Further purify the pooled fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) on a reversed-phase (e.g., C18) or normal-phase column to isolate the pure compound.
-
References
- 1. jcimjournal.com [jcimjournal.com]
- 2. A review of traditional use, phytoconstituents and biological activities of Himalayan yew, Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Profile of Isotaxiresinol 9,9'-acetonide: A Review of Preliminary Data
Researchers, scientists, and drug development professionals exploring the therapeutic potential of novel lignans may find the preliminary in vitro data on Isotaxiresinol 9,9'-acetonide and its parent compounds of interest. While specific in vitro studies on this compound are not currently available in the public domain, research into the broader family of lignans from Taxus wallichiana, the natural source of this compound, provides valuable insights into its potential biological activities.
This compound is a lignan that can be isolated from the branches of Taxus wallichiana.[1] At present, detailed in vitro studies elucidating its specific biological effects, signaling pathway interactions, and cytotoxic profiles are not publicly available. However, the known biological activities of its parent compound, isotaxiresinol, and other lignans isolated from Taxus species offer a foundational understanding of its potential therapeutic areas.
Biological Activities of Related Lignans from Taxus Species
Research on lignans isolated from Taxus wallichiana and other species of the Taxus genus has revealed a range of biological activities. These studies provide a basis for hypothesizing the potential effects of this compound.
α-Glucosidase Inhibitory Activity
A study on lignans from the roots of Taxus wallichiana demonstrated that several isolated compounds possess α-glucosidase inhibitory activity.[2] While this compound was not specifically tested, this suggests that it could be a candidate for investigation in the context of diabetes and metabolic disorders.
Anti-Osteoporotic Activity
In vivo studies on the parent compound, isotaxiresinol, have shown potential for the treatment of postmenopausal osteoporosis. Oral administration to ovariectomized rats indicated an ability to inhibit bone resorption.[3] This finding points to a potential area of investigation for this compound in bone health.
Anticancer and Cytotoxic Potential
Lignans as a class are known for their potential antitumor activities.[4][5][6] Studies on taxiresinol, another lignan from Taxus species, have explored its cytotoxic effects against various cancer cell lines.[4] Although specific data for this compound is absent, the established anticancer profile of related lignans warrants future investigation into its cytotoxic and antiproliferative properties.
Future Directions and Experimental Considerations
Given the lack of specific in vitro data for this compound, the following experimental approaches would be crucial in determining its biological profile.
Proposed In Vitro Assays
A logical first step would be to perform a battery of in vitro assays to screen for biological activity. An experimental workflow could be structured as follows:
Caption: Proposed experimental workflow for in vitro evaluation.
Potential Signaling Pathways for Investigation
Based on the activities of related lignans, several signaling pathways could be relevant for future studies of this compound. For instance, if cytotoxic activity is observed, investigating pathways related to apoptosis and cell cycle regulation would be a priority.
Caption: Hypothetical signaling pathways for investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Lignans from the Roots of Taxus wallichiana and Their α-Glucosidase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo anti-osteoporotic activity of isotaxiresinol, a lignan from wood of Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis and Derivatization of Isotaxiresinol 9,9'-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotaxiresinol is a lignan found in plants of the Taxus genus. Lignans are a class of polyphenolic compounds known for their diverse biological activities, including anticancer and anti-inflammatory properties. The derivatization of natural products like isotaxiresinol is a key strategy in drug discovery to enhance potency, improve pharmacokinetic properties, and explore structure-activity relationships (SAR). The 9,9'-acetonide derivative of isotaxiresinol is of interest for its potential to modulate the compound's activity and solubility by protecting the diol functionality.
Proposed Synthesis of Isotaxiresinol and its 9,9'-acetonide
A total synthesis of isotaxiresinol has not been explicitly detailed in the surveyed literature. However, a plausible approach can be designed based on the well-established synthesis of structurally similar lignans, such as secoisolariciresinol. The key steps would likely involve a Stobbe condensation to form the lignan backbone, followed by reduction and cyclization steps.
Experimental Protocol: Acetonide Protection of Isotaxiresinol
This protocol is adapted from general procedures for the acetonide protection of diols.
Objective: To synthesize Isotaxiresinol 9,9'-acetonide from isotaxiresinol.
Materials:
-
Isotaxiresinol
-
Acetone (anhydrous)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve isotaxiresinol in a mixture of anhydrous acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Quantitative Data (Hypothetical):
Since no specific experimental data for this reaction is available, the following table is a hypothetical representation of expected outcomes based on similar reactions.
| Parameter | Value |
| Reactant | Isotaxiresinol |
| Product | This compound |
| Yield | >90% (expected) |
| Purity | >95% (after chromatography) |
| Reaction Time | 2-4 hours (typical) |
| ¹H NMR (CDCl₃, δ, ppm) | Expected signals for the acetonide methyl groups (~1.4 ppm) and shifts in the protons adjacent to the diol. |
| ¹³C NMR (CDCl₃, δ, ppm) | Expected signal for the quaternary carbon of the acetonide (~100 ppm) and the methyl carbons (~25 ppm). |
Derivatization of this compound
Further derivatization can be explored to modify the biological activity of this compound. A common strategy for phenolic compounds is the modification of the hydroxyl groups.
Experimental Protocol: O-Alkylation of Phenolic Hydroxyl Groups
Objective: To synthesize an O-alkylated derivative of this compound.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add an excess of anhydrous potassium carbonate to the solution.
-
Add the desired alkyl halide dropwise to the stirring suspension.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Reactant | This compound |
| Product | O-alkylated this compound |
| Yield | 80-95% (expected) |
| Purity | >95% (after chromatography) |
| Reaction Time | 4-12 hours |
| ¹H NMR (CDCl₃, δ, ppm) | Appearance of new signals corresponding to the alkyl group (e.g., O-CH₃ ~3.8 ppm). |
| ¹³C NMR (CDCl₃, δ, ppm) | Appearance of a new signal for the carbon of the alkyl group. |
Biological Activity and Signaling Pathways
Lignans, including isotaxiresinol and related compounds, have shown promising biological activities, particularly in the areas of cancer and osteoporosis.
Anticancer Activity: Taxiresinol, a related lignan, has demonstrated notable anticancer activity against colon, liver, ovarian, and breast cancer cell lines[1]. The mechanism of action for many anticancer lignans involves the modulation of key signaling pathways that control cell proliferation, apoptosis, and inflammation.
Anti-osteoporotic Activity: Isotaxiresinol has been shown to have an anti-osteoporotic effect in ovariectomized rats, a model for postmenopausal osteoporosis[2]. This activity is linked to the inhibition of bone resorption[2]. The underlying mechanism may involve the suppression of signaling pathways that are crucial for osteoclast differentiation and function, such as the p38/ERK-NFATc1 pathway, which has been demonstrated for the related lignan matairesinol.
Visualizations
Caption: Proposed synthetic workflow for this compound and its derivatives.
Caption: Potential inhibitory effects of Isotaxiresinol derivatives on key signaling pathways.
Disclaimer: The synthetic protocols and quantitative data presented are based on established chemical principles and data from related compounds. They should be considered as starting points for experimental design and will require optimization. The biological activities and signaling pathways are inferred from studies on structurally similar lignans and require specific experimental validation for this compound and its derivatives.
References
Application Notes and Protocols for the Quantification of Isotaxiresinol 9,9'-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotaxiresinol 9,9'-acetonide is a lignan that has been isolated from various plant sources, including the branches of Taxus wallichiana.[1] Lignans as a class of compounds have garnered significant interest due to their diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties.[2][3] Specifically, Isotaxiresinol has demonstrated potential anti-osteoporotic activity, suggesting its therapeutic relevance.[4] Accurate and robust analytical methods for the quantification of this compound are essential for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products.
These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
General Analytical Workflow
The quantification of this compound typically involves a multi-step process. This begins with sample preparation to extract the analyte from the matrix, followed by chromatographic separation and, finally, detection and quantification.
Caption: General workflow for the quantification of this compound.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
The efficient extraction of lignans from a plant matrix is a critical initial step.[2][5]
Materials:
-
Dried and powdered plant material
-
Methanol or ethanol (HPLC grade)
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Protocol:
-
Defatting (optional, for high-fat matrices):
-
Weigh 1-5 g of the powdered plant material.
-
Add 20 mL of hexane and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes and discard the hexane supernatant.
-
Repeat the hexane extraction twice to ensure complete removal of lipids.
-
Air-dry the residue.
-
-
Lignan Extraction:
-
To the defatted plant material, add 20 mL of a methanol/acetone mixture (1:1, v/v).
-
Sonicate for 60 minutes at a controlled temperature (e.g., 40°C).[6][7]
-
Centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine all the supernatants.
-
-
Concentration and Reconstitution:
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitute the dried extract in a known volume (e.g., 1-5 mL) of the mobile phase used for the HPLC or LC-MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a robust and widely used technique for the separation and quantification of lignans.[2][8][9]
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD). |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase | A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10][11] |
| Gradient Elution | 0-5 min, 10% B; 5-30 min, 10-90% B; 30-35 min, 90% B; 35-36 min, 90-10% B; 36-40 min, 10% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Injection Volume | 10 µL. |
| Detection Wavelength | 280 nm (based on the typical UV absorbance of phenolic compounds). |
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards ranging from 0.1 to 100 µg/mL by serial dilution with the mobile phase.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared sample extracts into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the amount of the analyte in the sample using the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of low-level analytes in complex matrices.[8][9][12]
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| LC System | A UHPLC or HPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer. |
| Column | Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase | A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10][11] |
| Gradient Elution | A suitable gradient to ensure separation from matrix components. |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 µL. |
| Ionization Source | Electrospray Ionization (ESI) in negative or positive mode. |
| MS/MS Detection | Multiple Reaction Monitoring (MRM).[2][13] |
MRM Transitions (Hypothetical): The exact MRM transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer. The molecular weight of this compound is 386.44 g/mol .[1][14]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M-H]⁻ 385.4 | To be determined | To be determined |
| Internal Standard (e.g., d4-Secoisolariciresinol) | To be determined | To be determined | To be determined |
Protocol:
-
Standard and Sample Preparation: Prepare calibration standards and samples as described for the HPLC-UV method. An internal standard should be added to all samples and standards to improve accuracy and precision.
-
Method Optimization: Infuse a standard solution of this compound to determine the optimal precursor and product ions and collision energy for the MRM transitions.
-
LC-MS/MS Analysis: Inject the standards and samples into the LC-MS/MS system.
-
Quantification: Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS can be used for the quantification of lignans, but often requires derivatization to increase their volatility.[2][5]
Protocol:
-
Derivatization:
-
Evaporate a known amount of the sample extract to dryness under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Instrumentation and Conditions:
| Parameter | Recommended Conditions |
| GC-MS System | A gas chromatograph coupled to a mass spectrometer. |
| Column | A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |
| Oven Program | Initial temperature of 150°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min. |
| Injector Temperature | 280°C. |
| Ion Source Temperature | 230°C. |
| Detection Mode | Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte. |
Hypothetical Signaling Pathway for Anti-Osteoporotic Activity
Isotaxiresinol has been shown to have anti-osteoporotic activity.[4] While the specific signaling pathway for Isotaxiresinol is not fully elucidated, it may involve the inhibition of osteoclast differentiation, similar to other lignans like matairesinol which has been shown to suppress the p38/ERK-NFATc1 signaling axis.[15]
Caption: Hypothetical signaling pathway of this compound in inhibiting osteoclastogenesis.
Summary of Quantitative Data
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | 280 nm |
| Linearity Range (Typical) | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: LC-MS/MS Method Parameters
| Parameter | Value |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI Negative/Positive |
| Detection | MRM |
| Limit of Quantification (LOQ) | Typically in the low ng/mL range |
Conclusion
The analytical methods described provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For routine quality control, HPLC-UV is often sufficient. For bioanalytical studies requiring high sensitivity, LC-MS/MS is the method of choice. GC-MS provides an alternative, particularly for volatile derivatives. The successful implementation of these protocols will support further research and development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. In vivo anti-osteoporotic activity of isotaxiresinol, a lignan from wood of Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 7. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. This compound | CAS: 252333-72-5 | ChemNorm [chemnorm.com]
- 15. Anti-osteoclastogenic activity of matairesinol via suppression of p38/ERK-NFATc1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC)-UV Method for the Analysis of Isotaxiresinol 9,9'-acetonide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of Isotaxiresinol 9,9'-acetonide. While a specific validated method for this compound is not widely published, this protocol is based on established methods for the analysis of structurally related lignans.[1][2][3][4]
Introduction
This compound is a derivative of taxiresinol, a lignan found in various plant species. Lignans are a class of polyphenolic compounds known for their diverse biological activities.[5][6] Accurate and reliable analytical methods are crucial for the characterization, quantification, and quality control of such compounds in research and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust and widely used technique for the analysis of lignans due to its high resolution and sensitivity.[4][7]
This application note outlines a systematic approach to developing a reversed-phase HPLC-UV method for this compound, covering instrumentation, method development strategy, and validation parameters.
Experimental Protocols
Instrumentation and Materials
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis or Diode Array Detector (DAD) |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[3] |
| Solvents | HPLC grade Acetonitrile, Methanol, and Water. Formic acid or trifluoroacetic acid (TFA) for mobile phase modification. |
| Reference Standard | Well-characterized this compound of known purity. |
| Sample Preparation | Syringe filters (0.45 µm or 0.22 µm), volumetric flasks, pipettes. |
Preparation of Solutions
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent, such as methanol or acetonitrile, in a 10 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at 2-8°C, protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation: The method for sample preparation will depend on the matrix. For a crude extract:
-
Accurately weigh the sample and extract with a suitable solvent (e.g., methanol or 80% aqueous methanol) using techniques like sonication or maceration.[4]
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
Further dilution with the mobile phase may be necessary to bring the analyte concentration within the calibration range.
HPLC Method Development
The following is a suggested starting point for method development. Optimization will be necessary to achieve the desired separation and peak shape.
| Parameter | Initial Condition | Notes |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A common choice for lignan analysis.[3] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and resolution. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol can also be evaluated as the organic modifier. |
| Gradient Elution | Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 90-100%) over 20-30 minutes. | A gradient is recommended to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30°C | Maintaining a constant temperature improves reproducibility. |
| Injection Volume | 10-20 µL | Should be consistent for all injections. |
| UV Detection | Scan for optimal wavelength (e.g., 200-400 nm) using a DAD. A wavelength around 230 nm or 280 nm is often suitable for lignans.[3][8] |
Method Validation
Once an optimal method is developed, it should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be assessed if using a DAD. |
| Linearity | A linear relationship between concentration and peak area should be established. The correlation coefficient (r²) should typically be ≥ 0.999. |
| Accuracy | The agreement between the measured value and the true value. Often assessed by spike/recovery experiments, with recovery typically expected to be within 98-102%. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated. The relative standard deviation (RSD) should typically be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. Can be estimated based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Can be estimated based on a signal-to-noise ratio of 10:1. |
| Robustness | The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Data Presentation
The following tables are templates for presenting the quantitative data obtained during method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation Coefficient (r²) | |
| Linear Regression Equation |
Table 2: Accuracy (Spike/Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Low | |||
| Medium | |||
| High | |||
| Average Recovery (%) |
Table 3: Precision
| Concentration (µg/mL) | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=6) |
| Low | ||
| Medium | ||
| High |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | |
| LOQ |
Visualizations
Caption: Workflow for HPLC-UV method development and validation.
Caption: Logical flow for HPLC-UV method optimization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A combined HPLC-UV and HPLC-MS method for the identification of lignans and its application to the lignans of Linum usitatissimum L. and L. bienne Mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CAS 40951-69-7 | Taxiresinol [phytopurify.com]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Isotaxiresinol 9,9'-acetonide using a Novel LC-MS/MS Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the sensitive and selective quantification of Isotaxiresinol 9,9'-acetonide in biological and botanical matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies detailed herein are founded on established principles for the analysis of lignans and related phenolic compounds, ensuring robust and reproducible results for applications in pharmacokinetics, natural product quantification, and drug development. This protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes a proposed Multiple Reaction Monitoring (MRM) method for targeted quantification.
Introduction
This compound is a lignan derivative of significant interest due to its potential pharmacological activities. Accurate quantification of this compound in complex matrices is essential for preclinical and clinical research. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1][2] This application note describes a complete workflow, from sample preparation to data acquisition, for the reliable measurement of this compound.
Experimental Protocols
Sample Preparation
The selection of an appropriate sample preparation method is critical to remove matrix interferences and ensure accurate quantification.[2] The following are recommended protocols for plasma/serum and plant-derived materials.
2.1.1. Plasma/Serum Samples (Protein Precipitation)
-
To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[3]
2.1.2. Plant Material (Solid-Phase Extraction - SPE)
-
Homogenize 1 gram of dried, powdered plant material with 10 mL of 80% methanol in water.
-
Sonicate the mixture for 30 minutes to facilitate extraction.
-
Centrifuge at 5,000 x g for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more, combining all supernatants.
-
Evaporate the pooled supernatant to dryness using a rotary evaporator.
-
Reconstitute the residue in 5 mL of deionized water.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.[3]
Liquid Chromatography (LC)
The following LC conditions are recommended for the separation of this compound. Utilization of a sub-2-µm particle column is advised for high resolution and throughput.[1]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes. |
Mass Spectrometry (MS)
A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for quantification.[1] The following parameters are proposed and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimize for instrument (e.g., Cone Gas: 50 L/hr, Desolvation Gas: 800 L/hr) |
| Collision Gas | Argon |
Quantitative Data
The following table summarizes the proposed MRM transitions for the quantification of this compound. The precursor ion is based on the protonated molecule [M+H]⁺. Product ions and collision energies should be determined by infusing a standard solution of the analyte and performing a product ion scan.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | To be determined | To be determined | 100 | To be optimized |
| Quantifier Ion | To be determined | To be determined | 100 | To be optimized |
| Qualifier Ion | To be determined | To be determined | 100 | To be optimized |
| Internal Standard | To be determined | To be determined | 100 | To be optimized |
Note: The exact m/z values for the precursor and product ions of this compound need to be empirically determined.
Visualizations
The following diagrams illustrate the experimental workflow and the logical progression of the analytical protocol.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical diagram of the Multiple Reaction Monitoring (MRM) process for selective quantification.
References
Isotaxiresinol 9,9'-acetonide as a Research Tool in Cancer Studies: Application Notes and Protocols
Disclaimer: Scientific literature extensively covers various compounds from the genus Taxus for their anticancer properties, most notably Paclitaxel (Taxol). However, specific research on Isotaxiresinol 9,9'-acetonide in the context of cancer studies is not currently available in published scientific literature. This document, therefore, provides application notes and protocols based on the anticancer activities of the parent compound, Taxiresinol , and aqueous extracts of Taxus wallichiana , the plant from which Isotaxiresinol and its derivatives are isolated.[1] These related substances offer valuable insights into the potential mechanisms and applications that could be explored for this compound.
Application Notes
Overview of Related Compounds in Cancer Research
Lignans isolated from Taxus species have demonstrated notable potential as anticancer agents. The parent compound, Taxiresinol, has shown significant cytotoxic activity against a range of human cancer cell lines, including colon, liver, ovarian, and breast cancers.[2] Furthermore, aqueous extracts of Taxus wallichiana have been found to suppress the proliferation and metastasis of lung carcinoma.[3][4] These findings suggest that lignans from this genus, potentially including this compound, could serve as valuable tools for investigating novel anticancer therapeutic strategies.
Potential Anticancer Applications
Based on the available data for related compounds, this compound could be investigated for the following applications in cancer research:
-
Cytotoxicity and Anti-proliferative Studies: Assessing the ability of the compound to induce cell death and inhibit the growth of various cancer cell lines.
-
Mechanism of Action Studies: Elucidating the molecular pathways through which the compound exerts its anticancer effects. A key pathway implicated for Taxus wallichiana extracts is the JAK/STAT3 signaling cascade.[3][4]
-
Metastasis and Invasion Assays: Investigating the potential of the compound to inhibit the spread of cancer cells.
-
In Vivo Antitumor Efficacy: Evaluating the compound's ability to reduce tumor growth in animal models of cancer.
Quantitative Data from Related Taxus Compounds
The following tables summarize the inhibitory concentrations (IC50) of an aqueous extract of Taxus wallichiana on various lung cancer cell lines. This data provides a reference for the potential potency of lignans derived from this plant.
Table 1: IC50 Values of Aqueous Extract of Taxus wallichiana (AETW) on Lung Cancer Cell Lines [3]
| Cell Line | 24h (µg/ml) | 48h (µg/ml) | 72h (µg/ml) |
| A549 | 1.89 | 1.06 | 0.68 |
| HCC827 | 0.74 | 0.42 | 0.22 |
| H1299 | 1.25 | 0.78 | 0.45 |
| MRC-5 (Normal Lung) | >2.0 | >2.0 | >2.0 |
Experimental Protocols
The following are representative protocols based on methodologies used to evaluate the anticancer effects of Taxus wallichiana extracts. These can be adapted for the investigation of this compound.
Protocol 1: Cell Proliferation Assay (CCK-8 Assay)
Objective: To determine the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, HCC827)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Replace the medium in the wells with medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent).
-
Incubate the plates for 24, 48, and 72 hours.
-
Add 10 µl of CCK-8 solution to each well and incubate for 2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability and IC50 values.
Protocol 2: Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of a test compound on cancer cell migration.
Materials:
-
Cancer cell lines
-
6-well plates
-
200 µl pipette tips
-
Test compound
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to confluence.
-
Create a "scratch" in the cell monolayer using a sterile 200 µl pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of the test compound.
-
Capture images of the scratch at 0 hours and after 24-48 hours of incubation.
-
Measure the width of the scratch at different time points to determine the rate of cell migration.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of a test compound on the expression and phosphorylation of key proteins in a signaling pathway (e.g., JAK/STAT3).
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-JAK, anti-p-JAK, anti-STAT3, anti-p-STAT3, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine changes in protein expression and phosphorylation.
Visualizations
Caption: A general experimental workflow for evaluating the anticancer properties of a test compound.
Caption: Proposed mechanism of action via inhibition of the JAK/STAT3 signaling pathway.
References
- 1. In vivo anti-osteoporotic activity of isotaxiresinol, a lignan from wood of Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute configuration and anticancer activity of taxiresinol and related lignans of Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxus wallichiana var. chinensis (Pilg.) Florin Aqueous Extract Suppresses the Proliferation and Metastasis in Lung Carcinoma via JAK/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Taxus wallichiana var. chinensis (Pilg.) Florin Aqueous Extract Suppresses the Proliferation and Metastasis in Lung Carcinoma via JAK/STAT3 Signaling Pathway [frontiersin.org]
Application Notes and Protocols for Isotaxiresinol 9,9'-acetonide in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotaxiresinol 9,9'-acetonide is a lignan compound that can be isolated from plants of the Taxus genus, such as Taxus wallichiana. While direct and extensive research on the anti-inflammatory properties of this compound is limited, the broader class of lignans, including those from Taxus wallichiana, has demonstrated significant anti-inflammatory potential.[1][2][3] This document provides a detailed overview of the potential applications and experimental protocols for investigating the anti-inflammatory effects of this compound, based on established methodologies for analogous lignan compounds.
Lignans are a class of polyphenolic compounds that have been reported to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6][7][8] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, enzymes, and other mediators. Therefore, it is hypothesized that this compound may exhibit similar mechanisms of action.
These application notes are intended to guide researchers in designing and conducting experiments to evaluate the anti-inflammatory activity of this compound in various in vitro and in vivo models.
Quantitative Data on Anti-inflammatory Activity of Related Lignans
Due to the absence of specific quantitative data for this compound, this section summarizes data from studies on other structurally related lignans to provide a comparative context for expected potencies.
Table 1: In Vitro Anti-inflammatory Activity of Various Lignans
| Lignan | Model System | Target | IC50 Value / Inhibition | Reference |
| Myrislignan | LPS-stimulated RAW 264.7 macrophages | NO Production | Significant inhibition in a dose-dependent manner | [9] |
| Lignans from Saururus chinensis | HeLa cells with NF-κB reporter | NF-κB Reporter Gene Expression | IC50 values of 2.5-16.9 µM | [10] |
| Pinoresinol | IL-1β-stimulated Caco-2 cells | IL-6 Secretion | ~65% reduction (confluent cells), ~30% reduction (differentiated cells) | [11] |
| Pinoresinol | IL-1β-stimulated Caco-2 cells | COX-2-derived PGE2 | ~62% reduction (confluent cells) | [11] |
| Isolariciresinol-type lignans | LPS-induced RAW 264.7 macrophages | NO Production | IC50 values of 3.7 and 7.4 μM | [12] |
| Taxusabietane A | Lipoxygenase (LOX) inhibition assay | LOX Activity | IC50 value of 57 ± 0.31 µM | [13] |
Table 2: In Vivo Anti-inflammatory Activity of a Related Compound from Taxus wallichiana
| Compound | Animal Model | Dosage | Effect | Reference |
| Taxusabietane A | Carrageenan-induced paw edema in rats | 5 and 10 mg/kg | Significant anti-inflammatory activity | [13] |
Proposed Signaling Pathways
Based on the known mechanisms of other anti-inflammatory lignans, this compound is postulated to interfere with pro-inflammatory signaling cascades. The primary targets are likely the NF-κB and MAPK pathways.
References
- 1. A review of traditional use, phytoconstituents and biological activities of Himalayan yew, Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‐Cancer, Anti‐Inflammatory, and Analgesic Effects of Taxus wallichaina Extracts and Its Biosynthesized Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethnobotanical and pharmacological importance of Taxus wallichiana Zucc. | Plant Science Today [horizonepublishing.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Myrislignan attenuates lipopolysaccharide-induced inflammation reaction in murine macrophage cells through inhibition of NF-κB signalling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lignans from Saururus chinensis inhibiting the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activities of Taxusabietane A isolated from Taxus wallichiana Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotaxiresinol 9,9'-acetonide Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotaxiresinol 9,9'-acetonide is a lignan compound that can be isolated from plants of the Taxus genus, such as Taxus wallichiana. While specific research on the cell culture applications of this compound is limited, the broader class of lignans, particularly those derived from Taxus species, has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines. For instance, the related lignan taxiresinol, also found in Taxus wallichiana, has shown notable anticancer activity against colon, liver, ovarian, and breast cancer cell lines[1]. Extracts from Taxus wood, rich in lignans, are known to induce apoptosis in cancer cells through the extrinsic pathway, involving the upregulation of Fas and TRAIL/DR5[2].
These application notes provide a generalized framework for researchers to begin investigating the effects of this compound in cell culture. The protocols outlined below are based on established methodologies for evaluating the cytotoxic and apoptotic potential of novel compounds and related lignans.
Data Presentation: Cytotoxicity of Related Lignans
Due to the absence of specific data for this compound, the following table summarizes the cytotoxic activities of other lignans against various cancer cell lines, which can serve as a reference for designing initial experiments.
| Compound/Extract | Cell Line | Assay | IC50 / Effect | Reference |
| Taxiresinol | Colon, Liver, Ovarian, Breast Cancer | Not Specified | Notable anticancer activity | [1] |
| (-)-9,9′-O-diferuloyl-secoisolariciresinol | OVCAR3 (Ovarian) | Not Specified | 0.51 μM | [3] |
| Ethanolic Extract of Tecoma stans (Lignan-rich) | Various Tumor Cell Lines | MTT | 0.02 to 0.55 µg/ml | [4][5] |
| Paulownin | Various Tumor Cell Lines | MTT | 29.35 to 100.0 µg/mL | [4] |
| Sesamin | Various Tumor Cell Lines | MTT | 13.01 to 100.0 µg/mL | [4] |
| Lignan Derivatives from Larrea tridentata | HL-60 (Leukemia) | Not Specified | 2.7–17 μM | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Target cancer cell line (e.g., MCF-7, A549, OVCAR3, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Target cancer cell line
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
Visualizations
References
- 1. Absolute configuration and anticancer activity of taxiresinol and related lignans of Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Lignan and Flavonoid Derivatives from the Branches of Beilschmiedia yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Cytotoxicity of Novel Lignans and Lignan Glycosides from the Aerial Parts of Larrea tridentata - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of Isotaxiresinol 9,9'-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotaxiresinol 9,9'-acetonide is a derivative of isotaxiresinol, a lignan found in plants of the Taxus genus, such as Taxus wallichiana. While specific mechanism of action studies on this compound are not currently available in the public domain, research on the parent compound, isotaxiresinol, and related lignans from Taxus wallichiana suggests potential therapeutic activities. For instance, isotaxiresinol has demonstrated anti-osteoporotic effects in vivo by inhibiting bone resorption. Furthermore, the related lignan, taxiresinol, has shown notable anticancer activity against various cancer cell lines. Lignans from this plant source are also known for their anti-inflammatory properties, often mediated through the inhibition of key signaling pathways like NF-κB and MAPK.
These application notes provide a series of recommended protocols to investigate the potential anticancer and anti-inflammatory mechanisms of action of this compound. The experimental designs are based on the known biological activities of structurally similar lignans.
Postulated Biological Activities and Investigational Approach
Based on the activities of related compounds, it is hypothesized that this compound may exhibit:
-
Cytotoxic effects against cancer cell lines.
-
Anti-inflammatory activity by modulating inflammatory signaling pathways.
The following sections provide detailed protocols to test these hypotheses, focusing on the assessment of cytotoxicity and the analysis of the NF-κB and MAPK signaling pathways.
Data Presentation: Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from the described experimental protocols. These tables are for illustrative purposes to guide data organization and interpretation.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)
| Cell Line | IC50 (µM) after 48h Treatment |
| MCF-7 (Breast Cancer) | 25.8 |
| A549 (Lung Cancer) | 42.1 |
| HT-29 (Colon Cancer) | 33.5 |
| PANC-1 (Pancreatic Cancer) | 55.2 |
Table 2: Effect of this compound on NF-κB Activation in LPS-stimulated RAW 264.7 Macrophages (Hypothetical Data)
| Treatment | Concentration (µM) | Nuclear p65 (Relative to Control) |
| Control | - | 1.00 |
| LPS (1 µg/mL) | - | 8.50 |
| LPS + this compound | 10 | 5.20 |
| LPS + this compound | 25 | 2.80 |
| LPS + this compound | 50 | 1.50 |
Table 3: Effect of this compound on MAPK Pathway Phosphorylation in HUVECs (Hypothetical Data)
| Treatment | Concentration (µM) | p-p38 (Relative to Control) | p-ERK1/2 (Relative to Control) | p-JNK (Relative to Control) |
| Control | - | 1.00 | 1.00 | 1.00 |
| TNF-α (10 ng/mL) | - | 6.20 | 5.80 | 4.90 |
| TNF-α + this compound | 10 | 4.10 | 3.90 | 3.20 |
| TNF-α + this compound | 25 | 2.50 | 2.10 | 1.80 |
| TNF-α + this compound | 50 | 1.30 | 1.20 | 1.10 |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the measurement of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO and dilute it with culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Analysis of NF-κB p65 Subunit Nuclear Translocation
This protocol is designed to assess the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
RAW 264.7 macrophage cells
-
Complete growth medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Nuclear extraction kit
-
BCA protein assay kit
-
Primary antibody against NF-κB p65
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 30 minutes.
-
Wash the cells with ice-cold PBS and perform nuclear extraction according to the manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts using the BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system and quantify the band intensities.
Protocol 3: Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol details the investigation of the effect of this compound on the phosphorylation of key MAPK proteins.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated p38, ERK1/2, and JNK
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Culture HUVECs in 6-well plates until they reach 80-90% confluency.
-
Pre-treat the cells with different concentrations of this compound for 2 hours.
-
Stimulate the cells with 10 ng/mL of TNF-α for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of p38, ERK1/2, and JNK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize and quantify the protein bands.
Visualizations
Caption: Workflow for determining the cytotoxicity of this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Postulated inhibition of the MAPK signaling cascade by this compound.
Application Notes and Protocols for the Delivery and Formulation of Isotaxiresinol 9,9'-acetonide
Disclaimer: To date, specific delivery and formulation studies on Isotaxiresinol 9,9'-acetonide are not available in the public domain. The following application notes and protocols are based on established strategies for the formulation of lignans and other poorly water-soluble natural products. These are intended to serve as a foundational guide for researchers and drug development professionals. All protocols and formulations require experimental optimization and validation for this compound.
Introduction to Formulation Strategies for this compound
This compound is a lignan identified in Taxus wallichiana.[1] Lignans as a class of compounds often exhibit poor aqueous solubility, which can significantly hinder their bioavailability and therapeutic efficacy.[2][3] Overcoming this challenge is paramount for the successful clinical translation of this compound. This document outlines three potential formulation strategies to enhance its solubility and delivery:
-
Nanoliposomal Formulation: Encapsulation within lipid bilayers to improve solubility and permeability.
-
Polymeric Nanoparticle Formulation: Dispersion of the compound within a biodegradable polymer matrix for controlled release.
-
Amorphous Solid Dispersion: Conversion of the crystalline drug into a more soluble amorphous state by dispersing it in a polymer carrier.
These strategies aim to increase the dissolution rate, improve absorption, and potentially offer controlled-release profiles, thereby enhancing the therapeutic potential of this compound.
Nanoliposomal Formulation of this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the hydrophobic this compound, it is anticipated to partition within the lipid bilayer.[4] This formulation can protect the drug from degradation, improve its pharmacokinetic profile, and enhance its delivery to target tissues.[3][5]
Data Presentation: Hypothetical Nanoliposome Characteristics
The following table presents hypothetical data for optimized this compound loaded nanoliposomes, based on typical values for similar compounds.[5]
| Parameter | Target Value | Method of Analysis |
| Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -40 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 90% | UV-Vis Spectroscopy / HPLC |
| Drug Loading (%) | 1 - 5% | UV-Vis Spectroscopy / HPLC |
Experimental Protocol: Preparation of Nanoliposomes by Thin-Film Hydration
This protocol describes the preparation of nanoliposomes using the thin-film hydration method followed by sonication for size reduction.
Materials:
-
This compound
-
Phosphatidylcholine (from soy or egg)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine, cholesterol, and this compound in a 10:2:1 molar ratio in a minimal volume of chloroform/methanol (2:1 v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at 60 rpm at 40°C under reduced pressure to evaporate the organic solvents until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Keep the flask under vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
Submerge the MLV suspension in an ice bath.
-
Sonicate the suspension using a probe sonicator at 40% amplitude for 5-10 minutes (with pulsed cycles of 30 seconds on, 30 seconds off) to form small unilamellar vesicles (SUVs).
-
Alternatively, the MLV suspension can be extruded through polycarbonate membranes of defined pore size (e.g., 200 nm followed by 100 nm) for 10-20 passes to achieve a uniform size distribution.
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposomal suspension at 15,000 x g for 30 minutes. The supernatant containing the liposomes is collected, and the pellet of unencapsulated drug is discarded. Alternatively, size exclusion chromatography can be used.
-
Diagram: Nanoliposome Preparation Workflow
Caption: Workflow for Nanoliposome Preparation.
Polymeric Nanoparticle Formulation
Polymeric nanoparticles can encapsulate drugs within their core, providing protection and enabling controlled release. For a hydrophobic compound like this compound, polymers such as poly(lactic-co-glycolic acid) (PLGA) are suitable due to their biocompatibility and biodegradability.
Data Presentation: Hypothetical Polymeric Nanoparticle Characteristics
The following table presents hypothetical data for optimized this compound loaded PLGA nanoparticles.
| Parameter | Target Value | Method of Analysis |
| Particle Size (Z-average) | 150 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 to -30 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency (%) | > 80% | UV-Vis Spectroscopy / HPLC |
| In Vitro Release (at 48h) | 40 - 60% | Dialysis Method with HPLC |
Experimental Protocol: Preparation of Nanoparticles by Solvent Evaporation
This protocol details the oil-in-water (o/w) single emulsion solvent evaporation method for preparing PLGA nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and this compound in DCM. For example, 100 mg of PLGA and 10 mg of the drug in 2 mL of DCM.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution in deionized water.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase (e.g., 10 mL) while sonicating on an ice bath.
-
Sonicate for 2-5 minutes at 50% amplitude to form a fine oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by ultracentrifugation at 20,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge after each wash.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Diagram: Drug Encapsulation in a Polymeric Nanoparticle
Caption: Drug in a Polymeric Nanoparticle.
Amorphous Solid Dispersion
Solid dispersion is a technique used to improve the dissolution of poorly soluble drugs by converting them from a crystalline to an amorphous state within a hydrophilic carrier.[6][7] This high-energy amorphous state leads to faster dissolution upon contact with aqueous media.
Data Presentation: Hypothetical Solid Dispersion Characteristics
The following table presents hypothetical data for an optimized this compound solid dispersion.
| Parameter | Drug:Polymer Ratio | Method of Analysis |
| Amorphization | 1:5 (w/w) | Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD) |
| Dissolution Rate Enhancement | > 10-fold increase | USP Dissolution Apparatus II |
| Physical Stability (3 months) | No recrystallization | XRD |
Experimental Protocol: Preparation of Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion using the solvent evaporation method.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30) or Poloxamer 407[7]
-
Methanol or Ethanol
Procedure:
-
Dissolution:
-
Dissolve both this compound and the chosen polymer (e.g., PVP K30) in a common solvent, such as methanol, at a predetermined weight ratio (e.g., 1:3, 1:5, 1:10 drug to polymer).[6]
-
Ensure complete dissolution by stirring or gentle sonication.
-
-
Solvent Evaporation:
-
Place the solution in a petri dish or a rotary evaporator.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 45°C).
-
-
Drying and Pulverization:
-
Once the solvent is fully evaporated, a solid mass is obtained.
-
Place the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion using a mortar and pestle to obtain a fine powder.
-
Sieve the powder to ensure a uniform particle size.
-
-
Characterization:
-
Confirm the amorphous nature of the drug in the dispersion using DSC (disappearance of the drug's melting peak) and XRD (absence of characteristic crystalline peaks).
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
-
Diagram: Concept of Solid Dispersion
Caption: Solid Dispersion Formation and Action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. wjpr.net [wjpr.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR101631056B1 - Solid dispersion formulation for improving the dissolution of lignan from schisandra chinensis extract - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Isotaxiresinol 9,9'-acetonide" solubility issues and solutions
Welcome to the technical support center for Isotaxiresinol 9,9'-acetonide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound during experiments.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound.
Q1: My this compound is not dissolving in my desired aqueous buffer. What should I do first?
A1: The first step is to perform a systematic solvent screening to identify a suitable solvent or co-solvent system. Since this compound is a lipophilic molecule, it is expected to have low aqueous solubility. Start with common organic solvents and then explore co-solvent systems with your aqueous buffer.
Illustrative Solubility Data for this compound
The following table provides hypothetical solubility data for this compound in various solvents to serve as a guide for your initial screening.
| Solvent | Predicted Solubility (mg/mL) | Classification |
| Water | < 0.01 | Practically Insoluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | Practically Insoluble |
| Ethanol | 15 | Soluble |
| Methanol | 10 | Soluble |
| Dimethyl Sulfoxide (DMSO) | > 50 | Very Soluble |
| Acetone | 25 | Soluble |
| Dichloromethane | 30 | Freely Soluble |
Note: This data is illustrative and should be confirmed experimentally.
Q2: I've identified a suitable organic solvent, but I need to use an aqueous buffer for my cell-based assay. How can I prepare my working solution?
A2: Once you have a soluble stock solution in an organic solvent like DMSO or ethanol, you can prepare your aqueous working solutions by dilution. However, be aware that the compound may precipitate out of solution when the concentration of the organic solvent becomes too low. It is crucial to determine the highest tolerable concentration of the organic solvent for your specific experimental system (e.g., cell line) and not exceed it.
Q3: I've tried using a co-solvent, but my compound still precipitates at the desired final concentration in my aqueous medium. What are my next options?
A3: If co-solvents are insufficient, you should consider more advanced solubility enhancement techniques. The choice of technique will depend on the specific requirements of your experiment.
Workflow for Addressing Solubility Issues
The following diagram illustrates a decision-making workflow for selecting an appropriate solubility enhancement strategy.
Caption: Decision workflow for solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a lignan natural product. Its chemical formula is C22H26O6, and it has a molecular weight of 386.44 g/mol . Due to its complex, largely non-polar structure, it is expected to be poorly soluble in water.
Q2: Why is solubility a critical issue for a compound like this compound?
A2: Poor aqueous solubility can be a major hurdle in experimental biology and drug development. For in vitro assays, the compound must be dissolved in a physiologically compatible medium to interact with its biological target. For in vivo studies, poor solubility can lead to low bioavailability, limiting the compound's therapeutic potential.
Q3: What are the common techniques to enhance the solubility of natural products like this compound?
A3: Several techniques can be employed to improve the solubility of poorly water-soluble compounds. These can be broadly categorized as physical and chemical modifications.
| Technique Category | Method | Description |
| Physical Modification | Particle Size Reduction | Increasing the surface area by micronization or creating nanosuspensions can improve the dissolution rate. |
| Solid Dispersion | Dispersing the compound in an inert hydrophilic carrier can enhance wettability and dissolution. | |
| Chemical Modification | Complexation | Encapsulating the compound within a larger molecule, such as a cyclodextrin, can increase its apparent solubility. |
| Micellar Solubilization | Using surfactants to form micelles that encapsulate the hydrophobic compound in their core. | |
| Prodrugs | Modifying the chemical structure of the compound to a more soluble form that converts back to the active compound in vivo. |
Q4: How does cyclodextrin complexation work to improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's central cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the overall solubility of the compound.
Q5: What is a solid dispersion and how does it enhance solubility?
A5: A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, often a polymer. The drug can be present in an amorphous or microcrystalline state. This formulation improves solubility by increasing the surface area of the drug, improving its wettability, and reducing drug particle aggregation.
Mechanism of Solid Dispersion
The diagram below illustrates how a solid dispersion enhances the dissolution of a poorly soluble drug.
Caption: Formation and dissolution of a solid dispersion.
Experimental Protocols
Protocol 1: Standard Solvent Screening
-
Weigh 1-2 mg of this compound into separate small glass vials.
-
Add a small, precise volume (e.g., 100 µL) of the test solvent (e.g., water, PBS, ethanol, DMSO) to each vial.
-
Vortex each vial vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound has not dissolved, place the vials in a sonicating water bath for 10-15 minutes.
-
Visually inspect again. If still not dissolved, gently warm the solution to 37°C for up to 30 minutes.
-
If the compound dissolves, add another small aliquot of the compound to determine if a higher concentration can be achieved. If it remains undissolved, add more solvent in known increments until dissolution is achieved to estimate the solubility.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Select a suitable hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000).
-
Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve the appropriate amounts of this compound and the carrier in a common volatile solvent (e.g., ethanol or a mixture of dichloromethane and methanol).
-
Ensure both components are fully dissolved by stirring or sonication.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film or powder under vacuum to remove any residual solvent.
-
The resulting solid dispersion can then be pulverized and characterized for its dissolution properties.
Protocol 3: Cyclodextrin Complexation by Lyophilization
-
Select a suitable cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10% w/v HP-β-CD in water).
-
Prepare a solution of this compound in a suitable water-miscible organic solvent (e.g., ethanol or tert-butanol).
-
Slowly add the drug solution to the cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours until a dry powder is obtained. This powder is the drug-cyclodextrin inclusion complex.
Mechanism of Micellar Solubilization
This diagram shows how surfactant molecules form micelles to encapsulate and solubilize a hydrophobic compound like this compound.
Caption: Micellar solubilization of a hydrophobic drug.
"Isotaxiresinol 9,9'-acetonide" stability and degradation pathways
This technical support guide is intended for researchers, scientists, and drug development professionals working with Isotaxiresinol 9,9'-acetonide. It provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific stability data for this compound is not extensively published, based on the general properties of lignans and compounds with acetonide groups, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Light: Protect from light. This compound contains phenolic groups that can be susceptible to photodegradation. Use amber vials or store in a dark location.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phenolic hydroxyl groups.
-
Form: Store as a solid (lyophilized powder) whenever possible. Solutions, especially in protic or acidic solvents, are more prone to degradation.
Q2: What are the most likely degradation pathways for this compound?
A2: Based on its chemical structure, the two primary degradation pathways are likely:
-
Acid-Catalyzed Hydrolysis: The 9,9'-acetonide group is a cyclic ketal, which is known to be labile under acidic conditions.[1] Exposure to even weak acids can lead to the hydrolysis of the acetonide, yielding isotaxiresinol and acetone. The rate of this hydrolysis is dependent on the pH and temperature.[2]
-
Oxidation: The phenolic hydroxyl groups on the aromatic rings are susceptible to oxidation. This can be initiated by exposure to air (oxygen), metal ions, or high temperatures.[3] Oxidation can lead to the formation of quinone-type structures and other complex degradation products.
Q3: My experimental results are inconsistent. Could this be due to compound instability?
A3: Yes, inconsistency in experimental results is a common sign of compound instability. If you observe decreasing potency, changes in color, or the appearance of new peaks in your analytical chromatograms over time, it is highly probable that your sample of this compound is degrading. It is crucial to use freshly prepared solutions for your experiments whenever possible and to re-analyze the purity of your stock solutions periodically.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection is the most suitable method for monitoring the stability of this compound.[4][5][6]
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid for better peak shape) and a polar organic solvent like acetonitrile or methanol is typically used.
-
Detection: UV detection at around 280 nm is suitable due to the aromatic rings in the structure. For higher sensitivity and specificity, especially for identifying degradation products, a mass spectrometer (LC-MS) is recommended.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Appearance of a new, more polar peak in HPLC analysis. | Acid-catalyzed hydrolysis of the acetonide group. | Check the pH of your sample and solutions. Avoid acidic conditions. If an acidic pH is required for your experiment, minimize the exposure time and temperature. The new peak is likely isotaxiresinol. |
| A gradual decrease in the main peak area over time, even with proper storage. | Slow oxidation of the phenolic groups. | Ensure your solid sample and solutions are stored under an inert atmosphere. Use de-gassed solvents for preparing solutions. Consider adding an antioxidant like BHT, but verify its compatibility with your experimental setup. |
| Low recovery after extraction from a biological matrix. | Degradation during sample processing. | Keep samples on ice during processing. Minimize exposure to light and oxygen. Evaluate the pH of your extraction buffers. |
| Color change of the solid compound or solution (e.g., to yellow or brown). | Oxidation and formation of colored degradation products. | This is a clear sign of degradation. Do not use the sample for experiments requiring high purity. Discard the sample and obtain a fresh batch. |
Hypothetical Degradation Data
The following tables represent hypothetical data from a forced degradation study on this compound.
Table 1: Forced Degradation of this compound under Various Stress Conditions.
| Stress Condition | Duration | % Assay of this compound | % Degradation | Major Degradation Product |
| 0.1 M HCl (60°C) | 24 h | 85.2 | 14.8 | Isotaxiresinol |
| 0.1 M NaOH (60°C) | 24 h | 92.5 | 7.5 | Oxidized Products |
| 3% H₂O₂ (RT) | 24 h | 90.1 | 9.9 | Oxidized Products |
| Heat (80°C, solid) | 48 h | 98.6 | 1.4 | Minor Oxidized Products |
| Photostability (ICH Q1B) | 24 h | 97.3 | 2.7 | Minor Oxidized Products |
Table 2: Purity of this compound Stock Solution (in DMSO) over Time.
| Storage Condition | Time (days) | Purity (%) by HPLC |
| Room Temperature (in light) | 0 | 99.8 |
| 1 | 97.2 | |
| 3 | 91.5 | |
| 4°C (in dark) | 0 | 99.8 |
| 7 | 99.5 | |
| 30 | 98.1 | |
| -20°C (in dark) | 0 | 99.8 |
| 30 | 99.7 | |
| 90 | 99.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate the mixture at 60°C. Take samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light. Take samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a known amount of solid this compound in a vial and heat it in an oven at 80°C. Take samples at 24 and 48 hours. Dissolve the samples in the initial solvent for HPLC analysis.
-
Photostability: Expose a solution of this compound (e.g., 100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark. Analyze both samples by HPLC.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. A diode array detector or a mass spectrometer is recommended to identify and characterize the degradation products.
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Acetonide - Wikipedia [en.wikipedia.org]
- 2. Temperature and pH dependence of fluocinolone acetonide degradation in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. benchchem.com [benchchem.com]
"Isotaxiresinol 9,9'-acetonide" purification challenges and troubleshooting
Welcome to the technical support center for the purification of Isotaxiresinol 9,9'-acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction, separation, and purification of this lignan.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
A1: this compound is a lignan natural product. It has been isolated from the branches and needles of the Himalayan yew, Taxus wallichiana.[1]
Q2: Is this compound always a natural product?
A2: Not necessarily. The formation of an acetonide group can be an artifact of the purification process. This can occur when acetone is used as a solvent, particularly in combination with slightly acidic silica gel during column chromatography. The acetone can react with diol functionalities in related lignans, such as isotaxiresinol, to form the acetonide. Therefore, its presence in an extract should be interpreted with caution.
Q3: What are the general steps for the isolation of lignans from Taxus wallichiana?
A3: A general workflow for the isolation of lignans and other secondary metabolites from Taxus wallichiana typically involves the following steps:
-
Extraction: The dried and powdered plant material (e.g., needles, bark) is extracted with methanol at room temperature.[2][3]
-
Solvent Partitioning: The concentrated methanol extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as petroleum ether and chloroform, to separate compounds based on their polarity.[3]
-
Chromatographic Purification: The resulting fractions are then subjected to one or more chromatographic techniques to isolate the individual compounds. This commonly includes column chromatography over silica gel, followed by preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for final purification.[2]
Troubleshooting Guide
This guide addresses common challenges that may be encountered during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or no yield of this compound | Inefficient extraction. | - Ensure the plant material is finely powdered to maximize surface area for extraction.- Use a sufficient volume of methanol and allow for an adequate extraction time (e.g., 7 days at room temperature).[3] |
| Loss of compound during solvent partitioning. | - Perform back-extraction of the aqueous layer to ensure complete recovery of compounds with intermediate polarity.- Analyze all fractions by TLC or HPLC to track the distribution of the target compound. | |
| The compound is not naturally present in significant amounts in your plant material. | - The chemical profile of natural products can vary based on geographical location, collection time, and plant part. Consider sourcing plant material from different locations or at different times of the year. | |
| Unexpected formation of this compound | Use of acetone in the presence of an acidic stationary phase. | - Avoid using acetone as a solvent for chromatography, especially with silica gel. Consider alternative solvent systems like toluene-ethyl acetate or chloroform-methanol for TLC and column chromatography.[2] |
| Co-elution with other compounds | Similar polarities of compounds in the extract. | - Optimize Column Chromatography: Use a long column with a fine mesh silica gel (e.g., 60-120 mesh) for better separation.[2] Employ a shallow gradient or isocratic elution with a carefully selected solvent system. - Preparative TLC: For small-scale purification, preparative TLC with a suitable solvent system (e.g., acetone-chloroform, 20:80) can be effective.[2]- Preparative HPLC: For higher purity, use a reversed-phase or normal-phase preparative HPLC column with an optimized mobile phase. |
| Difficulty visualizing the compound on TLC plates | The compound may not be UV active or does not react with general staining reagents. | - UV Visualization: View the TLC plate under UV light (254 nm and 366 nm).- Staining: Spray the plate with a 10% sulfuric acid solution and heat.[2] This is a general visualization agent for many organic compounds. |
Experimental Protocols
General Extraction and Fractionation Protocol for Taxus wallichiana
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., 5 kg of needles).
-
Macerate the powdered material in methanol at room temperature for 7 days.
-
Filter the extract and concentrate it under vacuum to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water (e.g., 2 L).
-
Perform successive extractions with petroleum ether and then chloroform.
-
Separate the layers and concentrate the chloroform extract under vacuum. This fraction is likely to contain lignans and taxoids.[3]
-
Column Chromatography for Initial Purification
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in the initial elution solvent and pack the column.
-
Sample Loading: Dissolve the chloroform extract (e.g., 200 g) in a minimal amount of chloroform and load it onto the column.[3]
-
Elution: Begin elution with chloroform and gradually increase the polarity by adding methanol (e.g., 2%, 5%, 10% methanol in chloroform).[3]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool fractions containing the compound of interest.
Preparative Thin Layer Chromatography (TLC) for Final Purification
-
Stationary Phase: Silica gel G plates (e.g., 20 x 20 cm).
-
Sample Application: Apply the partially purified fraction as a band onto the preparative TLC plate.
-
Development: Develop the plate in a suitable solvent system (e.g., acetone-chloroform, 20:80).[2]
-
Visualization: Visualize the bands under UV light.
-
Isolation: Scrape the silica band corresponding to the desired compound and elute the compound from the silica with a polar solvent (e.g., methanol or ethyl acetate).
-
Solvent Removal: Filter and evaporate the solvent to obtain the purified compound.
Visualizations
References
Optimizing Cell Permeability Assays for Isotaxiresinol 9,9'-acetonide: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing cell permeability assays for the novel compound Isotaxiresinol 9,9'-acetonide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected permeability characteristics?
This compound is a lignan natural product.[1] Lignans are a class of phytoestrogens, and their diverse structures can lead to a wide range of physicochemical properties and, consequently, varied cell permeability.[2][3] Without prior experimental data, its permeability is unknown. Therefore, initial screening using a combination of in-silico prediction, Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion, and cell-based assays like Caco-2 or MDCK for a more comprehensive assessment of passive and active transport is recommended.
Q2: Which cell permeability assay should I start with for a novel compound like this compound?
For a novel compound, a tiered approach is often most effective:
-
PAMPA: This is a high-throughput, cell-free assay that specifically measures passive diffusion.[4][5] It's a cost-effective way to get an initial estimate of permeability and can help diagnose if a compound's primary mode of transport is passive.[4][6]
-
Caco-2 Permeability Assay: This is considered the gold standard for in vitro prediction of intestinal drug absorption.[7][8] Caco-2 cells form a monolayer that mimics the intestinal epithelium and expresses various transporters, allowing for the assessment of both passive and active transport, as well as efflux liability.[7][9]
-
MDCK Permeability Assay: Madin-Darby Canine Kidney (MDCK) cells are another popular choice, particularly for their ability to form tight monolayers quickly.[10][11] They are often transfected with specific transporters, such as P-glycoprotein (P-gp), to study the interaction of a compound with that particular efflux pump.[12][13][14]
Q3: How do I interpret the apparent permeability coefficient (Papp) values?
The apparent permeability coefficient (Papp) is a quantitative measure of a compound's permeability across a membrane. The values can be generally categorized as follows:
| Papp Value (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1.0 | Low |
| 1.0 - 10.0 | Moderate |
| > 10.0 | High |
Note: This is a general guideline, and the correlation to in vivo absorption can vary.
Q4: What is an efflux ratio and why is it important?
The efflux ratio is calculated from a bidirectional Caco-2 or MDCK assay by dividing the Papp value from the basolateral-to-apical (B-A) direction by the Papp value from the apical-to-basolateral (A-B) direction.[9][14]
-
Efflux Ratio > 2: Suggests that the compound is a substrate of an efflux transporter (e.g., P-gp), which actively pumps the compound out of the cell.[9][14] This can be a significant barrier to oral absorption and brain penetration.
-
Efflux Ratio ≈ 1: Indicates that the compound is likely not a substrate for major efflux transporters and its transport is primarily passive.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp)
If you are observing a lower-than-expected Papp value for this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | Increase the concentration of the organic co-solvent (e.g., DMSO) in the dosing solution (typically up to 1-2%). Ensure the compound remains in solution throughout the experiment. | Improved compound availability for permeation. |
| High protein binding | If using a serum-containing medium, switch to a serum-free transport buffer (e.g., Hank's Balanced Salt Solution - HBSS). | Increased free fraction of the compound available for transport. |
| Active efflux | Perform a bidirectional permeability assay to determine the efflux ratio. If the efflux ratio is high (>2), repeat the assay in the presence of a general efflux pump inhibitor (e.g., verapamil for P-gp).[9] | A decrease in the efflux ratio in the presence of an inhibitor confirms active efflux. |
| Low monolayer integrity | Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer before and after the experiment. A significant drop in TEER suggests compromised integrity. Also, assess the permeability of a paracellular marker like Lucifer Yellow.[9][15] | Consistent TEER values and low permeability of Lucifer Yellow confirm a tight cell monolayer. |
| Compound instability | Assess the stability of this compound in the assay buffer over the course of the experiment by incubating it in the buffer and analyzing its concentration at different time points. | Determine if compound degradation is contributing to low measured permeability. |
Issue 2: Low Compound Recovery
Low recovery, where the total amount of compound in the apical, basolateral, and cell lysate fractions is significantly less than the initial amount, is a common issue.[9][14]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding to plasticware | Use low-binding plates and pipette tips. Pre-treat plates with a blocking agent like bovine serum albumin (BSA). | Increased recovery of the compound. |
| Compound accumulation in the cell monolayer | After the permeability experiment, lyse the cells and analyze the concentration of this compound in the cell lysate. | Quantify the amount of compound retained within the cells. |
| Adsorption to the filter membrane | Test different types of filter materials (e.g., polycarbonate vs. PET). | Identify a filter material with lower non-specific binding for your compound. |
| Addition of a protein sink | Incorporate Bovine Serum Albumin (BSA) into the basolateral (receiver) chamber.[16] This can help to mimic in vivo conditions and reduce non-specific binding.[16][17] | Improved recovery and potentially a more accurate Papp value. |
Experimental Protocols
Caco-2 Bidirectional Permeability Assay
This protocol provides a general framework. Optimization of incubation times and compound concentrations is recommended.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed cells onto permeable filter inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 18-21 days to allow for differentiation and formation of a confluent monolayer.
2. Monolayer Integrity Check:
-
Measure the TEER of the monolayers using a voltmeter. Values should be >250 Ω·cm².
-
Alternatively, perform a Lucifer Yellow permeability assay. The Papp for Lucifer Yellow should be < 0.5 x 10⁻⁶ cm/s.
3. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed transport buffer (e.g., HBSS, pH 7.4) to the final desired concentration. The final DMSO concentration should be ≤1%.
4. Permeability Assay (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing this compound to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh buffer.
5. Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same procedure as the A-B assay, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
6. Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
7. Data Analysis:
-
Calculate the Papp value for each direction using the following equation: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt = rate of permeation
-
A = surface area of the filter membrane
-
C₀ = initial concentration in the donor chamber
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
Visualizations
Caption: Experimental workflow for a bidirectional cell permeability assay.
Caption: Troubleshooting flowchart for low apparent permeability (Papp).
Caption: Potential cellular interactions of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo anti-osteoporotic activity of isotaxiresinol, a lignan from wood of Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PAMPA | Evotec [evotec.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 13. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 14. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 15. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. enamine.net [enamine.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting NMR Signal Assignment for Isotaxiresinol 9,9'-acetonide
Welcome to the technical support center for the NMR signal assignment of Isotaxiresinol 9,9'-acetonide. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the structural elucidation of this and related lignan acetonides.
Frequently Asked Questions (FAQs)
Q1: I have synthesized this compound, but the 1H NMR spectrum is very complex in the aromatic region. How can I assign the aromatic protons?
A1: Signal overlap in the aromatic region is common for lignans like Isotaxiresinol. Due to the presence of two substituted benzene rings, the signals for the aromatic protons can be very close to each other, making them difficult to resolve in a standard 1D 1H NMR spectrum.
Troubleshooting Steps:
-
Optimize NMR Solvent: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6, or methanol-d4). Solvent effects can sometimes induce small changes in chemical shifts, which may be sufficient to resolve overlapping signals.
-
2D NMR Spectroscopy: The most effective method to resolve and assign overlapping signals is through two-dimensional (2D) NMR experiments.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds). This will help you identify which aromatic protons are adjacent on the same ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. By observing correlations from the aromatic protons to nearby carbons (e.g., the benzylic carbons), you can definitively assign them to their respective positions on the aromatic rings.
-
Q2: The signals for the two methyl groups of the acetonide are appearing at different chemical shifts in the 13C NMR spectrum. Is this expected?
A2: Yes, this is expected and is a key diagnostic feature for determining the stereochemistry of the diol from which the acetonide was formed. The two methyl groups of the acetonide are diastereotopic, meaning they are in different chemical environments due to the chirality of the rest of the molecule. Their chemical shifts in the 13C NMR spectrum are highly dependent on the relative stereochemistry of the diol. For 1,3-diol acetonides, a larger difference in the chemical shifts of the acetonide methyl groups is often indicative of a syn relationship between the substituents on the diol, while a smaller difference suggests an anti relationship.
Q3: I am having trouble assigning the quaternary carbons in the 13C NMR spectrum. Which experiment is best for this?
A3: Quaternary carbons do not have any directly attached protons, so they will not show up in an HSQC (Heteronuclear Single Quantum Coherence) spectrum. The best experiment for assigning quaternary carbons is the HMBC (Heteronuclear Multiple Bond Correlation) experiment. By looking for long-range correlations (2-3 bonds) from nearby protons to the quaternary carbons, you can confidently assign their signals. For example, the aromatic protons will show correlations to the quaternary carbons within their respective aromatic rings.
Troubleshooting Guides
Problem: Ambiguous or Overlapping Signals in the Aliphatic Region
The aliphatic region of the 1H NMR spectrum of this compound can also be complex due to the multiple chiral centers.
Solution Workflow:
-
Acquire a High-Resolution 1H NMR Spectrum: Ensure the spectrometer is well-shimmed to obtain sharp peaks.
-
Run a COSY Experiment: This will reveal the spin systems and help to trace the connectivity between the protons in the aliphatic backbone.
-
Utilize HSQC and HMBC:
-
HSQC: Correlate each proton to its directly attached carbon. This is essential for assigning the carbon signals that correspond to the aliphatic protons.
-
HMBC: Use the long-range correlations to piece together the fragments identified from the COSY experiment and to connect the aliphatic backbone to the aromatic rings and the acetonide group.
-
Problem: Difficulty in Confirming the Acetonide Formation
If there is doubt about whether the acetonide has formed successfully, NMR can provide clear evidence.
Confirmation Steps:
-
Check for Acetonide Methyl Signals: In the 1H NMR spectrum, look for two singlets, each integrating to 3 protons, typically in the range of δ 1.2-1.5 ppm. In the 13C NMR spectrum, look for two corresponding methyl signals (typically δ 20-30 ppm) and a quaternary carbon signal for the ketal carbon (typically δ 95-105 ppm).
-
Disappearance of Diol OH Signals: The broad signals corresponding to the hydroxyl protons of the starting diol should be absent in the 1H NMR spectrum of the purified product.
-
HMBC Correlations: Observe HMBC correlations from the acetonide methyl protons to the ketal carbon and to the carbons of the diol backbone to which the acetonide is attached.
Data Presentation
Table 1: Hypothetical 1H and 13C NMR Data for this compound
Note: This data is estimated based on typical chemical shifts for lignans and related compounds and should be used as a guide for assignment.
| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Key HMBC Correlations (from 1H at this position) |
| 1 | - | 132.5 | - |
| 2 | 6.85 (d, J=1.8 Hz) | 111.2 | C-4, C-6, C-7 |
| 3 | - | 148.1 | - |
| 4 | - | 146.7 | - |
| 5 | 6.70 (d, J=8.0 Hz) | 115.6 | C-1, C-3, C-7 |
| 6 | 6.75 (dd, J=8.0, 1.8 Hz) | 121.5 | C-2, C-4 |
| 7 | 2.60 (m) | 42.3 | C-1, C-2, C-6, C-8, C-9 |
| 8 | 1.85 (m) | 46.8 | C-7, C-9, C-1' |
| 9 | 3.80 (m), 4.10 (m) | 71.5 | C-7, C-8 |
| 1' | - | 134.8 | - |
| 2' | 6.88 (d, J=1.9 Hz) | 112.5 | C-4', C-6', C-7' |
| 3' | - | 147.9 | - |
| 4' | - | 145.2 | - |
| 5' | 6.72 (d, J=8.1 Hz) | 115.8 | C-1', C-3', C-7' |
| 6' | 6.78 (dd, J=8.1, 1.9 Hz) | 122.1 | C-2', C-4' |
| 7' | 2.55 (m) | 38.9 | C-1', C-2', C-6', C-8', C-9' |
| 8' | 2.10 (m) | 50.1 | C-7', C-9', C-8 |
| 9' | 3.95 (m), 4.25 (m) | 68.9 | C-7', C-8' |
| 3-OCH3 | 3.88 (s) | 56.1 | C-3 |
| 3'-OCH3 | 3.86 (s) | 56.0 | C-3' |
| Acetonide C | - | 99.8 | - |
| Acetonide CH3 | 1.35 (s) | 25.5 | Acetonide C, C-9, C-9' |
| Acetonide CH3 | 1.45 (s) | 27.8 | Acetonide C, C-9, C-9' |
Experimental Protocols
1. 1H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) in a 5 mm NMR tube.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
2. 13C NMR Spectroscopy
-
Sample Preparation: Use the same sample as for 1H NMR, ensuring a sufficient concentration (10-20 mg).
-
Acquisition: Acquire a proton-decoupled 13C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of 13C.
3. 2D COSY
-
Acquisition: Use a standard gradient-selected COSY pulse sequence. Typically, 256-512 increments in the t1 dimension and 8-16 scans per increment are sufficient.
4. 2D HSQC
-
Acquisition: Use a gradient-selected HSQC pulse sequence optimized for one-bond 1JCH coupling constants of ~145 Hz.
5. 2D HMBC
-
Acquisition: Use a gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for nJCH couplings of 4-10 Hz.
Mandatory Visualization
Caption: Troubleshooting workflow for NMR signal assignment of this compound.
Technical Support Center: Managing Assay Interference from Small Molecules
Disclaimer: Initial searches for "Isotaxiresinol 9,9'-acetonide" did not yield specific data regarding its interference in biological assays. This is not uncommon for novel or less-studied compounds. Therefore, this guide uses Triamcinolone Acetonide , a well-characterized corticosteroid, as an illustrative example to discuss potential assay interference mechanisms and troubleshooting strategies that can be broadly applied to other small molecules.
This resource is intended for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in their biological assays and suspect interference from a test compound.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in biological assays?
A1: Compound interference refers to the phenomenon where a test compound directly interacts with assay components or the detection system, leading to misleading results that do not reflect its true biological activity on the intended target. This can manifest as false positives, false negatives, or an altered dose-response relationship.
Q2: What are the common mechanisms of assay interference?
A2: Small molecules can interfere with biological assays through various mechanisms, including but not limited to:
-
Non-specific Protein Interaction: Hydrophobic compounds can interact non-specifically with proteins, including enzymes and receptors, potentially altering their conformation and activity.
-
Fluorescence Quenching or Enhancement: Compounds with inherent fluorescent properties or the ability to absorb light at excitation or emission wavelengths can interfere with fluorescence-based assays.
-
Assay Signal Inhibition/Activation: The compound may directly inhibit or activate a reporter enzyme (e.g., luciferase, β-lactamase) used in the assay.
-
Redox Activity: Redox-active compounds can interfere with assays that involve redox reactions or use redox-sensitive reagents.
-
Aggregation: Some compounds form aggregates at higher concentrations, which can sequester and non-specifically inhibit enzymes.
-
Chemical Reactivity: The compound may react chemically with assay reagents, leading to signal changes.[1][2]
Q3: Our team is working with Triamcinolone Acetonide and observing unexpected results. Could it be causing interference?
A3: Triamcinolone acetonide is a synthetic glucocorticoid that acts as a corticosteroid hormone receptor agonist.[3] Its mechanism of action involves binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus to modulate gene expression, leading to anti-inflammatory and immunosuppressive effects.[3][4] While its primary activity is well-defined, like many small molecules, it has the potential to interfere in assays through off-target effects, particularly at higher concentrations. For instance, its steroid structure could lead to non-specific hydrophobic interactions.
Q4: What are the initial steps to identify potential assay interference?
A4: If you suspect assay interference, a critical first step is to run control experiments. A "procedural blank" or "vehicle control" experiment, where the assay is run with the vehicle (e.g., DMSO) used to dissolve the test compound, can help identify issues with the assay components themselves. Additionally, running the assay with a structurally related but biologically inactive compound can help distinguish true biological activity from non-specific effects.
Troubleshooting Guide
Issue 1: Inconsistent or Non-reproducible Assay Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Visually inspect assay plates for precipitates. Determine the solubility of the compound in the assay buffer. | No visible precipitate. Compound remains soluble at the tested concentrations. |
| Compound Instability | Assess the stability of the compound in the assay buffer over the incubation period using methods like HPLC. | The compound concentration remains stable throughout the experiment. |
| Plasticware Leaching | Run the assay with buffer that has been incubated in the labware (e.g., pipette tips, plates) to be used. | No signal is detected from the incubated buffer, indicating no leaching of interfering substances. |
Issue 2: High Background Signal or Apparent Activity in Negative Controls
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound's Intrinsic Fluorescence | Measure the fluorescence of the compound in the assay buffer at the excitation and emission wavelengths of the assay. | The compound does not exhibit significant fluorescence at the assay wavelengths. |
| Contamination of Reagents | Test each reagent individually for contamination. Prepare fresh reagents. | Freshly prepared reagents do not produce a high background signal. |
| Non-specific Activation of Reporter | Run a counter-screen without the primary target protein to see if the compound directly activates the reporter system. | The compound shows no activity in the absence of the primary target. |
Experimental Protocols
Protocol 1: Assessing Compound Interference with Fluorescence-Based Assays
-
Objective: To determine if a test compound has intrinsic fluorescence that interferes with the assay's detection system.
-
Materials:
-
Test compound (e.g., Triamcinolone Acetonide)
-
Assay buffer
-
Black microtiter plates suitable for fluorescence measurements
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer at the same concentrations used in the main assay.
-
Add the diluted compound to the wells of a black microtiter plate.
-
Include wells with assay buffer only as a blank control.
-
Read the plate in a fluorescence plate reader at the excitation and emission wavelengths used for the assay's fluorophore.
-
-
Interpretation: A significant increase in fluorescence intensity in the presence of the compound compared to the blank indicates intrinsic fluorescence and potential interference.
Protocol 2: Counter-Screen for Reporter Enzyme Activity
-
Objective: To determine if a test compound directly affects the activity of a reporter enzyme (e.g., luciferase).
-
Materials:
-
Test compound
-
Purified reporter enzyme (e.g., recombinant luciferase)
-
Reporter enzyme substrate (e.g., luciferin)
-
Assay buffer
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a white microtiter plate, add the diluted compound, purified reporter enzyme, and assay buffer.
-
Include control wells with the enzyme and buffer but no compound.
-
Incubate for a period representative of the main assay's incubation time.
-
Add the reporter enzyme substrate to all wells and immediately measure the luminescence using a luminometer.
-
-
Interpretation: A change in luminescence in the presence of the compound compared to the control indicates direct modulation of the reporter enzyme and a high likelihood of assay interference.
Visualizing Interference Pathways and Workflows
Caption: A logical workflow for troubleshooting suspected assay interference.
Caption: Signaling pathway illustrating potential points of assay interference.
References
- 1. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
Technical Support Center: Improving the In Vivo Bioavailability of Isotaxiresinol 9,9'-acetonide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of the lignan derivative, Isotaxiresinol 9,9'-acetonide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Oral Bioavailability | Poor Aqueous Solubility: As a lignan derivative, this compound is likely poorly soluble in water, limiting its dissolution in the gastrointestinal (GI) tract. | Formulation Strategies: Explore solubility enhancement techniques such as micronization, nano-suspensions, solid dispersions with hydrophilic polymers, or encapsulation in lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS). |
| First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation. | Co-administration with Inhibitors: Investigate co-administration with inhibitors of relevant cytochrome P450 enzymes. Route of Administration: Consider alternative routes of administration that bypass the liver, such as parenteral or transdermal, to determine the extent of first-pass metabolism. | |
| Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal tract, which pump it back into the intestinal lumen. | In Vitro Transport Assays: Utilize Caco-2 cell monolayers to assess the potential for P-gp mediated efflux. Co-administration with Inhibitors: If efflux is confirmed, consider co-administration with known P-gp inhibitors. | |
| High Inter-Individual Variability in Pharmacokinetic Studies | Influence of Gut Microbiota: Lignans are often metabolized by gut bacteria into active forms.[1][2][3] Variations in the gut microbiome of test subjects can lead to inconsistent absorption and metabolism. | Standardized Diet: Ensure all animal subjects are on a standardized diet to minimize variations in gut flora. Antibiotic Treatment Group: Include a control group treated with a broad-spectrum antibiotic to assess the impact of gut microbiota on bioavailability. |
| Food Effects: The presence or absence of food in the GI tract can significantly alter the absorption of lipophilic compounds. | Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed states to characterize any food effects on absorption. | |
| Inconsistent In Vitro-In Vivo Correlation (IVIVC) | Inappropriate Dissolution Medium: The dissolution medium used for in vitro testing may not accurately reflect the conditions of the in vivo GI tract. | Biorelevant Media: Employ biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fasted and fed states of the small intestine. |
| Degradation in the GI Tract: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation. | Stability Studies: Assess the stability of this compound in simulated gastric and intestinal fluids. Enteric Coating: If instability is observed, consider enteric-coated formulations to protect the compound from the stomach's acidic environment. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for improving the bioavailability of a poorly soluble compound like this compound?
A1: A logical starting point is to focus on improving the dissolution rate, as this is often the rate-limiting step for absorption of poorly soluble drugs. Techniques such as particle size reduction (micronization or nanocrystallization) and formulating the compound as a solid dispersion with a hydrophilic carrier are often effective first approaches.
Q2: How can I determine if first-pass metabolism is a significant barrier to the bioavailability of my compound?
A2: A common method is to compare the Area Under the Curve (AUC) of the plasma concentration-time profile following oral administration with the AUC after intravenous (IV) administration. A significantly lower AUC for the oral route suggests a substantial first-pass effect.
Q3: What are the key pharmacokinetic parameters I should be measuring in my in vivo studies?
A3: The key parameters to determine bioavailability and pharmacokinetic profile include:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
t1/2 (Half-life): The time required for the drug concentration in the plasma to decrease by half.
-
F (Absolute Bioavailability): The fraction of the administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral).
Q4: Are there any general strategies known to improve the bioavailability of lignans?
A4: Yes, for lignans derived from plant sources, processing methods that break down the plant cell wall, such as crushing or milling, have been shown to increase the bioavailability of the active compounds.[1][4] While this compound is a specific derivative, this principle highlights the importance of efficient release from the dosage form. Additionally, the gut microbiota plays a crucial role in the metabolism and subsequent absorption of many lignans.[2][3]
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Groups (n=6 per group):
-
Group A: Intravenous (IV) administration (e.g., 2 mg/kg).
-
Group B: Oral gavage of this compound suspension (e.g., 20 mg/kg).
-
-
Dosing Formulation:
-
IV: Dissolve the compound in a suitable vehicle such as a mixture of DMSO, PEG400, and saline.
-
Oral: Suspend the compound in a vehicle like 0.5% carboxymethylcellulose (CMC) in water.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software (e.g., Phoenix WinNonlin). Calculate absolute bioavailability (F%).
Protocol 2: Caco-2 Permeability Assay for Efflux Assessment
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed.
-
Transport Buffer: Use Hank's Balanced Salt Solution (HBSS) buffered with HEPES.
-
Experimental Setup:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add the compound to the basolateral chamber and measure its appearance in the apical chamber.
-
-
Inhibitor Arm: Repeat the B-A transport experiment in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Sample Analysis: Quantify the concentration of the compound in the receiver chambers at specified time points using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.
Visualizations
Caption: Experimental workflow for improving bioavailability.
Caption: Troubleshooting decision tree for low bioavailability.
Caption: Hypothetical signaling pathway for a lignan.
References
- 1. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of lignans in human subjects | Nutrition Research Reviews | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. The relative bioavailability of enterolignans in humans is enhanced by milling and crushing of flaxseed - PubMed [pubmed.ncbi.nlm.nih.gov]
"Isotaxiresinol 9,9'-acetonide" storage and handling best practices
This technical support center provides guidance on the best practices for the storage and handling of Isotaxiresinol 9,9'-acetonide, tailored for researchers, scientists, and drug development professionals. The information herein is compiled from general best practices for lignans, resinols, and acetonide compounds and should be supplemented with any supplier-specific data.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of this compound?
This compound is a lignan derivative.[1] Key identifiers for this compound are:
-
Molecular Formula: C₂₂H₂₆O₆[2]
-
Molecular Weight: 386.44 g/mol [2]
-
Appearance: Typically a powder[2]
-
CAS Number: 252333-72-5[2]
Q2: What are the recommended short-term and long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed, light-protecting container in a cool, dry, and well-ventilated area.[3][4] To prevent degradation from moisture and light, amber vials or containers wrapped in foil are recommended.
Q3: How should I store solutions of this compound?
Solutions should be prepared fresh for immediate use whenever possible. For short-term storage (days to weeks), store aliquots in tightly sealed, light-protecting vials at 2-8°C. For longer-term storage, aliquots should be stored at -20°C or -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles.[3]
Q4: Is this compound sensitive to light or air?
While specific data for this compound is limited, many complex organic molecules, including lignans, can be sensitive to light and oxidation. Therefore, it is best practice to store it protected from light and under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.[5]
Troubleshooting Guide
Issue 1: The compound has changed in appearance (e.g., color change, clumping).
-
Possible Cause: Exposure to moisture, light, or improper storage temperature leading to degradation or contamination.[3]
-
Solution:
-
Immediately move the compound to a desiccator to remove excess moisture.[3]
-
Review your storage protocol. Ensure the container is airtight and stored at the recommended temperature, protected from light.
-
If contamination is suspected, it is advisable to use a fresh, unopened vial to ensure the integrity of your experimental results.
-
Issue 2: Difficulty in dissolving the compound.
-
Possible Cause: Use of an inappropriate solvent, low solvent temperature, or compound degradation.
-
Solution:
-
Ensure you are using a suitable solvent. While specific solubility data is not widely available, similar compounds are often soluble in organic solvents like DMSO, ethanol, and dimethylformamide.[3]
-
Gentle warming or sonication of the solvent can aid dissolution. Avoid high temperatures which may accelerate degradation.[3]
-
If the compound still does not dissolve, it may have degraded. Consider using a fresh stock.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: Compound degradation due to improper storage or handling, or inaccurate concentration of stock solutions.
-
Solution:
-
Prepare fresh solutions from a new or properly stored solid sample.
-
Perform a purity check of your compound using an appropriate analytical method, such as HPLC, if available.[3]
-
Ensure accurate and consistent preparation of your stock solutions.
-
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Duration | Temperature | Container | Additional Precautions |
| Solid | Short-term (weeks) | Room Temperature | Tightly sealed, light-protecting | Store in a cool, dry place away from direct sunlight.[3][4] |
| Long-term (months to years) | ≤ -15°C[3] | Tightly sealed, light-protecting | Aliquot upon receipt; consider storage under an inert atmosphere.[5] | |
| In Solution | Short-term (days to weeks) | 2-8°C[3] | Tightly sealed, light-protecting vial | Verify solvent stability; protect from light.[3] |
| Long-term (months) | -20°C or -80°C[3] | Tightly sealed, light-protecting vial | Aliquot to avoid freeze-thaw cycles.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Pre-weighing: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: In a well-ventilated area or chemical fume hood, accurately weigh the desired amount of the powder using an analytical balance.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the solid.
-
Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Store the stock solution in appropriately labeled, tightly sealed, light-protecting vials at the recommended temperature.
Protocol 2: Aliquoting for Long-Term Storage
-
Preparation: Prepare a stock solution as described in Protocol 1.
-
Dispensing: Dispense the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes or vials. The volume of the aliquots should be based on the typical amount needed for an experiment to avoid multiple freeze-thaw cycles of the same aliquot.
-
Sealing and Labeling: Securely cap each aliquot and clearly label with the compound name, concentration, solvent, and date of preparation.
-
Freezing: Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen before transferring them to a -20°C or -80°C freezer for long-term storage.
Visualizations
Caption: Workflow for the proper storage and handling of this compound.
Caption: Troubleshooting common issues with this compound.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of Lignans: Featuring Isotaxiresinol and Other Prominent Members
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological activities of various lignans. While the primary focus is to compare Isotaxiresinol 9,9'-acetonide with other lignans, a notable scarcity of published data on this specific compound necessitates a broader comparative approach. This guide will, therefore, present the available data for its parent compound, Isotaxiresinol, and contrast its activities with those of more extensively studied lignans.
Lignans are a diverse class of polyphenolic compounds found in a wide variety of plants and are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antiviral effects.[1] Their therapeutic potential has made them a subject of significant interest in pharmacological research.
This compound: An Overview
This compound is a lignan that can be isolated from the branches of Taxus wallichiana. At present, there is a lack of publicly available experimental data detailing the specific biological activities of this compound. However, research on its parent compound, Isotaxiresinol, and the closely related lignan, Taxiresinol, provides some insight into its potential therapeutic properties.
Biological Activity of Isotaxiresinol and Taxiresinol
Isotaxiresinol, isolated from the wood of Taxus yunnanensis, has demonstrated in vivo anti-osteoporotic activity . In a study using ovariectomized (OVX) rats as a model for postmenopausal osteoporosis, oral administration of Isotaxiresinol (at 50 and 100 mg/kg/day for 6 weeks) led to an increase in bone mineral content and density.[2] The study also indicated that Isotaxiresinol significantly inhibited bone resorption without affecting the uterine tissue, suggesting its potential as a therapeutic agent for postmenopausal osteoporosis.[2]
Taxiresinol, another lignan from Taxus wallichiana, has shown notable in vitro anticancer activity against a panel of human cancer cell lines, including colon, liver, ovarian, and breast cancer.[3] Furthermore, Taxiresinol exhibited strong antioxidant activity with a reported IC50 value of 18.4 μM in a DPPH radical scavenging assay, which was superior to the well-known antioxidant, caffeic acid (IC50 25.5 μM).[4]
Comparative Analysis of Lignan Activity
To provide a broader context, the following tables summarize the quantitative data for the biological activities of several well-characterized lignans.
Anticancer Activity
The cytotoxic effects of various lignans against different cancer cell lines are presented below. The IC50 value represents the concentration of the lignan required to inhibit the growth of 50% of the cancer cells.
| Lignan | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Podophyllotoxin | A549 | Human Lung Carcinoma | 1.9 | [5] |
| HeLa | Human Cervical Cancer | 7.93 | [6] | |
| K562 | Human Myelogenous Leukemia | 6.42 | [6] | |
| DLD1, Caco2, HT29 | Colorectal Cancer | 0.3 - 0.6 | [7] | |
| Arctigenin | MDA-MB-231 | Triple-Negative Breast Cancer | 0.787 (24h) | [8] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.285 - 3.756 (24h) | [8] | |
| Hep G2 | Human Hepatocellular Carcinoma | 1.99 (24h) | [9] | |
| SMMC7721 | Human Hepatocellular Carcinoma | >5 (24h) | [9] | |
| MCF-7 | Breast Cancer (ER+) | 40 (48h) | [10] | |
| Pinoresinol | SKBr3 | Breast Cancer | 575 (48h) | [11] |
| HL60 | Human Promyelocytic Leukemia | 8 | [12] | |
| Lariciresinol | SKBr3 | Breast Cancer | 500 (48h) | [11] |
| Enterolactone | PC-3 | Human Prostate Carcinoma | ~60 (for growth inhibition) | [13] |
Anti-inflammatory Activity
The anti-inflammatory potential of lignans is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Lignan | Assay | IC50 (µM) | Reference |
| (+)-Pinoresinol | NO Production Inhibition (LPS-induced RAW 264.7 cells) | 7.89 ± 1.22 | [14] |
| (+)-Syringaresinol | NO Production Inhibition (LPS-induced RAW 264.7 cells) | 8.30 ± 1.56 | [14] |
| Schisandrin C | NO Production Inhibition (LPS-induced RAW 264.7 cells) | 8.5 ± 0.5 | [15] |
| Gomisin N | NO Production Inhibition (LPS-induced RAW 264.7 cells) | 15.8 ± 2.1 | [15] |
Antioxidant Activity
The antioxidant capacity of lignans is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Lignan | Assay | IC50 (µg/mL) | Reference |
| Nordihydroguaiaretic acid | DPPH Radical Scavenging | 6.601 | [16] |
| (-)-Secoisolariciresinol | DPPH Radical Scavenging | 14.141 | [16] |
| Secoisolariciresinol diglycoside | DPPH Radical Scavenging | 16.970 | [16] |
| α-(-)-Conidendrin | DPPH Radical Scavenging | 23.296 | [16] |
| Enterodiol | DPPH Radical Scavenging | 770.164 | [16] |
| Enterolactone | DPPH Radical Scavenging | 932.167 | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to aid in the interpretation and replication of the presented data.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the lignan for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the lignan that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[9]
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the lignan for a short period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for a longer duration (e.g., 24 hours).
-
Nitrite Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Reading: The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a standard curve.
-
IC50 Calculation: The IC50 value, the concentration of the lignan that inhibits NO production by 50%, is determined.[14][15]
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow.[1]
-
Reaction Mixture: A solution of the lignan at various concentrations is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Spectrophotometric Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated.
-
IC50 Determination: The IC50 value, representing the concentration of the lignan required to scavenge 50% of the DPPH radicals, is calculated.[16]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by lignans and a typical experimental workflow.
Caption: NF-κB signaling pathway and the inhibitory action of lignans.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
While direct experimental data on the biological activity of this compound is currently unavailable, the known anti-osteoporotic and anticancer activities of its parent compound, Isotaxiresinol, and the related lignan, Taxiresinol, suggest that it may possess valuable therapeutic properties. The comparative data presented for other well-studied lignans highlight the diverse and potent biological effects of this class of compounds. Further research is warranted to isolate and characterize the bioactivities of this compound to fully understand its pharmacological potential. This guide serves as a foundational resource for researchers interested in the comparative pharmacology of lignans and encourages further investigation into less-studied members of this promising family of natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo anti-osteoporotic activity of isotaxiresinol, a lignan from wood of Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute configuration and anticancer activity of taxiresinol and related lignans of Taxus wallichiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Arctigenin-Induced Specific Cytotoxicity against Human Hepatocellular Carcinoma Cell Lines: Hep G2 and SMMC7721 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arctigenin Inhibits the Viability of Estrogen Receptor Negative Breast Cancer Cells by Inducing Apoptosis [bslonline.org]
- 11. benchchem.com [benchchem.com]
- 12. Pinoresinol inhibits proliferation and induces differentiation on human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enterolactone Inhibits Insulin-Like Growth Factor-1 Receptor Signaling in Human Prostatic Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lignans and neolignans from the stems of Vibrunum erosum and their neuroprotective and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-nps.or.kr [e-nps.or.kr]
- 16. Evaluation of the Antioxidant and Antiradical Properties of Some Phyto and Mammalian Lignans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of "Isotaxiresinol 9,9'-acetonide" extraction methods
For Researchers, Scientists, and Drug Development Professionals
Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of the target compound while minimizing environmental impact and processing time. Here, we compare four common techniques: Maceration, Soxhlet Extraction, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Principle | Soaking the plant material in a solvent at room temperature. | Continuous extraction with a hot solvent. | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Use of microwave energy to heat the solvent and plant material, accelerating extraction. |
| Relative Yield | Lower | High | High | Very High |
| Extraction Time | Long (days) | Moderate (hours) | Short (minutes to hours) | Very Short (minutes) |
| Solvent Consumption | High | Moderate | Low | Low |
| Temperature | Room Temperature | Boiling point of the solvent | Controlled, often near room temperature | High, controlled |
| Potential for Thermal Degradation | Low | High | Low | Moderate to High |
| Capital Cost | Low | Low | Moderate | Moderate to High |
| Suitability for Lignans | Suitable for thermolabile compounds, but inefficient. | Effective, but risks degradation of sensitive compounds. | Highly effective, improves yield and reduces time.[2][3] | Very efficient, but requires careful optimization to avoid degradation.[2] |
Experimental Protocols
The following are detailed, generalized protocols for the extraction of lignans from Taxus wallichiana, which can be adapted for the specific isolation of Isotaxiresinol 9,9'-acetonide.
Maceration Protocol
-
Preparation of Plant Material: Air-dry the branches of Taxus wallichiana at room temperature until a constant weight is achieved. Grind the dried material into a coarse powder.
-
Extraction: Place 100 g of the powdered plant material in a sealed container with 1 L of 80% ethanol.
-
Incubation: Allow the mixture to stand for 3-5 days at room temperature with occasional agitation.
-
Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Soxhlet Extraction Protocol
-
Preparation of Plant Material: Prepare the dried, powdered branches of Taxus wallichiana as described for maceration.
-
Extraction: Place 50 g of the powdered material into a thimble and place the thimble in a Soxhlet extractor. The receiving flask should contain 500 mL of methanol.
-
Operation: Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours.
-
Concentration: After extraction, concentrate the solvent in the receiving flask using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation of Plant Material: Prepare the dried, powdered branches of Taxus wallichiana.
-
Extraction: Suspend 20 g of the powdered material in 400 mL of 70% ethanol in a beaker.
-
Sonication: Place the beaker in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 40°C.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate as described in the maceration protocol.
Microwave-Assisted Extraction (MAE) Protocol
-
Preparation of Plant Material: Prepare the dried, powdered branches of Taxus wallichiana.
-
Extraction: Place 10 g of the powdered material in a microwave-safe extraction vessel with 200 mL of 95% ethanol.
-
Irradiation: Heat the mixture in a microwave extractor at a power of 500 W for 3 minutes.
-
Cooling and Filtration: Allow the mixture to cool to room temperature, then filter and concentrate the filtrate.
Logical Workflow for Extraction and Isolation
The following diagram illustrates a general workflow for the extraction and subsequent isolation of a target lignan like this compound from Taxus wallichiana.
Caption: General workflow for the extraction and isolation of this compound.
Concluding Remarks
The choice of extraction method for this compound will depend on the specific objectives of the research, including desired yield, purity, processing time, and available resources. For initial screening and small-scale extraction, maceration offers a simple, low-cost option. For higher efficiency and yield, UAE and MAE are superior choices, with UAE providing a good balance between efficiency and preservation of thermolabile compounds. Soxhlet extraction remains a viable, though potentially harsh, method. Subsequent purification steps, such as solvent partitioning and column chromatography, are essential for isolating the target compound from the crude extract. Further optimization of solvent type, temperature, and extraction time for each method is recommended to maximize the recovery of this compound.
References
Validating the Anti-Cancer Effects of "Isotaxiresinol 9,9'-acetonide": A Comparative Analysis
A comprehensive evaluation of the anti-cancer potential of Isotaxiresinol 9,9'-acetonide is currently challenging due to a lack of publicly available experimental data. While the compound has been identified and isolated, detailed studies elucidating its cytotoxic effects, mechanism of action, and specific signaling pathways involved in cancer cells have not been found in the current body of scientific literature.
This guide, therefore, serves a dual purpose. Firstly, it outlines the standard experimental methodologies and data presentation required to validate the anti-cancer effects of a novel compound like this compound. Secondly, it provides a comparative framework by presenting data from established anti-cancer agents, offering a benchmark against which future studies on this compound can be compared.
This approach will enable researchers and drug development professionals to understand the necessary experimental workflow and the type of data required to build a strong scientific case for a new anti-cancer candidate.
Section 1: Standard Methodologies for Validating Anti-Cancer Effects
A rigorous validation of a potential anti-cancer compound involves a series of in vitro experiments to assess its biological activity. The following are key experimental protocols that would be essential in evaluating this compound.
Cell Viability and Cytotoxicity Assays
The initial step in assessing anti-cancer activity is to determine the compound's ability to inhibit cancer cell growth and induce cell death. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Apoptosis Assays
To understand if the compound induces programmed cell death (apoptosis), assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are employed.
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Cell Cycle Analysis
To determine if the compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.
Section 2: Comparative Data of Alternative Anti-Cancer Agents
In the absence of specific data for this compound, this section provides a comparative overview of well-established anti-cancer drugs, showcasing the type of data necessary for a comprehensive evaluation.
Table 1: Comparative Cytotoxicity (IC50) of Standard Anti-Cancer Drugs on Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | 0.5 - 2 | [1] |
| Doxorubicin | HeLa (Cervical) | 0.2 - 1 | [2] |
| Cisplatin | A549 (Lung) | 5 - 15 | [3] |
| Paclitaxel (Taxol) | OVCAR-3 (Ovarian) | 0.01 - 0.1 | [4] |
Section 3: Signaling Pathways in Cancer and Experimental Workflows
Understanding the molecular mechanism of an anti-cancer compound involves identifying the signaling pathways it modulates. Below are diagrams representing a hypothetical experimental workflow and a common signaling pathway targeted in cancer therapy.
Caption: A generalized workflow for the in vitro validation of a novel anti-cancer compound.
Caption: The p53 signaling pathway, a critical regulator of cell fate in response to cellular stress.
Conclusion
While "this compound" has been identified as a natural product, its potential as an anti-cancer agent remains to be validated through rigorous scientific investigation. The experimental protocols and comparative data presented in this guide provide a clear roadmap for the necessary research. Future studies focusing on the cytotoxicity, induction of apoptosis, effects on the cell cycle, and elucidation of the underlying signaling pathways of this compound are essential to determine its therapeutic potential. The scientific community awaits such data to accurately compare its efficacy against existing anti-cancer alternatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Antineoplastic activity of novel N-1-sulfonypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect and potentiation of cytotoxic drugs activity in human cancer cells by ZD-1839 (Iressa), an epidermal growth factor receptor-selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Lignan Podophyllotoxin and Its Synthetic Analogs in Cancer Therapy
Initial research on the biological efficacy of Isotaxiresinol 9,9'-acetonide revealed a significant lack of available data to conduct a comparative analysis against its synthetic analogs. To fulfill the core requirements of this comparison guide, a strategic pivot was made to a well-researched and clinically significant lignan, podophyllotoxin, and its widely used synthetic derivatives, etoposide and teniposide. This allows for a comprehensive evaluation of their efficacy, supported by extensive experimental data.
Podophyllotoxin, a naturally occurring lignan isolated from the roots and rhizomes of Podophyllum species, has a long history in traditional medicine. While its potent cytotoxic effects were recognized, its clinical use was hampered by significant toxicity. This led to the development of semi-synthetic analogs, etoposide and teniposide, which have become cornerstone chemotherapeutic agents for a variety of cancers. This guide provides a detailed comparison of the in vitro efficacy of podophyllotoxin and its synthetic derivatives, outlines the experimental methodology used for this evaluation, and illustrates their distinct mechanisms of action.
Comparative Efficacy Against Human Cancer Cell Lines
The cytotoxic activity of podophyllotoxin, etoposide, and teniposide has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, is a key parameter in these assessments. The following table summarizes the IC50 values obtained from a comparative in vitro study using human lung cancer cell lines, as determined by the MTT assay.
| Compound | Cell Line | IC50 (µM) |
| Podophyllotoxin | SBC-2 (SCLC) | Not Reported in this study |
| SBC-3 (SCLC) | Not Reported in this study | |
| SBC-4 (SCLC) | Not Reported in this study | |
| SBC-7 (SCLC) | Not Reported in this study | |
| ABC-1 (NSCLC) | Not Reported in this study | |
| EBC-1 (NSCLC) | Not Reported in this study | |
| Etoposide | SBC-2 (SCLC) | ~1.5 |
| SBC-3 (SCLC) | ~0.8 | |
| SBC-4 (SCLC) | ~1.2 | |
| SBC-7 (SCLC) | ~2.0 | |
| ABC-1 (NSCLC) | ~2.5 | |
| EBC-1 (NSCLC) | ~3.0 | |
| Teniposide | SBC-2 (SCLC) | ~0.15 |
| SBC-3 (SCLC) | ~0.08 | |
| SBC-4 (SCLC) | ~0.12 | |
| SBC-7 (SCLC) | ~0.20 | |
| ABC-1 (NSCLC) | ~0.25 | |
| EBC-1 (NSCLC) | ~0.30 |
SCLC: Small Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer. Data extracted from a study comparing the in vitro activity of podophyllotoxin analogues in human lung cancer cell lines.[1]
From this data, it is evident that teniposide is the most potent of the three compounds against all tested lung cancer cell lines, exhibiting IC50 values that are approximately 8-10 times lower than those of etoposide[2]. While this particular study did not report the IC50 values for podophyllotoxin, other studies have shown its potent but non-selective cytotoxicity. The semi-synthetic derivatives were specifically developed to modulate this activity and improve the therapeutic index.
Experimental Protocols: Determining Cytotoxicity using the MTT Assay
The data presented above was generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.
Principle: The MTT assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete cell culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Stock solutions of podophyllotoxin, etoposide, and teniposide are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of dilutions are then made in cell culture medium to achieve the desired final concentrations. The medium from the cell plates is carefully removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to each well. Control wells containing medium with DMSO (vehicle control) and medium alone (blank control) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours under the same conditions. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The absorbance values of the blank controls are subtracted from all other readings. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanisms of Action: A Tale of Two Targets
A key distinction between podophyllotoxin and its synthetic analogs lies in their molecular mechanisms of action. While all three compounds induce cell cycle arrest and apoptosis, they achieve this by targeting different cellular components.
Podophyllotoxin: Inhibition of Tubulin Polymerization
Podophyllotoxin exerts its cytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis.
Caption: Podophyllotoxin's mechanism of action.
Etoposide and Teniposide: Inhibition of Topoisomerase II
In contrast to their parent compound, etoposide and teniposide do not significantly interact with tubulin. Instead, their primary molecular target is topoisomerase II, a nuclear enzyme that plays a crucial role in DNA replication and transcription by managing DNA topology. These synthetic analogs form a ternary complex with topoisomerase II and DNA, stabilizing the transient double-strand breaks created by the enzyme. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA damage, cell cycle arrest in the S and G2 phases, and subsequent apoptosis.
Caption: Mechanism of action for Etoposide and Teniposide.
Conclusion
The development of etoposide and teniposide from the natural lead compound, podophyllotoxin, represents a classic example of successful drug development. By modifying the original molecular scaffold, researchers were able to shift the mechanism of action from tubulin inhibition to topoisomerase II inhibition, resulting in a more favorable therapeutic profile. The comparative in vitro data clearly demonstrates the enhanced potency of the synthetic analogs, particularly teniposide, against lung cancer cell lines. The distinct signaling pathways targeted by these compounds underscore the importance of understanding the molecular basis of drug action for the rational design of new and improved anticancer agents.
References
- 1. [In vitro comparison of podophyllotoxin analogues; etoposide, teniposide and NK 611 using human lung cancer cell lines] [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Isotaxiresinol 9,9'-acetonide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of "Isotaxiresinol 9,9'-acetonide," a lignan found in plants of the Taxus genus, is crucial for phytochemical analysis, pharmacological studies, and quality control.[1] While specific validated analytical methods for this exact acetonide derivative are not extensively documented in publicly available literature, robust and validated methods for structurally similar lignans provide a strong foundation for its analysis. This guide compares the two most prevalent and powerful analytical techniques for lignan quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The primary analytical approaches for the characterization and quantification of lignans, including those structurally related to this compound, are chromatographic techniques.[2][3][4] Among these, HPLC and LC-MS are considered the methods of choice due to their high sensitivity and selectivity.[4]
Comparative Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and robust technique for the quantification of lignans.[2][3] It offers good sensitivity and is generally more accessible and less expensive than mass spectrometry-based methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior selectivity and sensitivity, making it ideal for complex matrices and trace-level quantification.[5][6][7]
The selection between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.
Data Presentation: Performance Characteristics
The following tables summarize typical validation parameters for the quantification of lignans using HPLC-UV and LC-MS/MS, based on published data for structurally similar compounds. These values can be considered representative for establishing a validated method for this compound.
Table 1: Typical Validation Parameters for HPLC-UV Quantification of Lignans
| Parameter | Typical Performance | Source |
| Linearity (r²) | > 0.999 | [8][9] |
| Limit of Detection (LOD) | 1.24 - 9.00 ng | [9] |
| Limit of Quantification (LOQ) | 3.71 - 31.71 ng | [9] |
| Precision (RSD%) | < 3% | [9] |
| Accuracy (Recovery %) | 96.68% - 103.63% | [9] |
Table 2: Typical Validation Parameters for LC-MS/MS Quantification of Lignans
| Parameter | Typical Performance | Source |
| Linearity (r²) | > 0.99 | [5][10] |
| Limit of Detection (LOD) | 0.041 - 0.877 µ g/100g | [11] |
| Limit of Quantification (LOQ) | 0.118 - 1.831 µ g/100g | [11] |
| Precision (CV%) | Within-run: 6-21%, Between-run: 6-33% | [6][12] |
| Accuracy (Recovery %) | 73% - 123% | [6][12] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are generalized protocols for the extraction and analysis of lignans, which can be adapted for this compound.
Extraction of Lignans from Plant Material
The efficient extraction of lignans from the plant matrix is a critical first step. A common approach involves solvent extraction, which may be followed by a hydrolysis step to release lignan aglycones from their glycosidic forms.
Protocol:
-
Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.
-
Extraction:
-
Perform a sequential extraction, first with a non-polar solvent (e.g., hexane) to remove lipids, followed by extraction with a more polar solvent like methanol or ethanol to isolate the lignans.[4]
-
Alternatively, a direct extraction with a mixture of water and alcohol (e.g., 80% methanol) can be employed.[5] The extraction can be enhanced by ultrasonication or heating.[10]
-
-
(Optional) Hydrolysis: For the analysis of total lignans (aglycones), an alkaline or enzymatic hydrolysis step can be included to cleave glycosidic bonds.[6][7]
-
Purification: The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.[7]
-
Final Preparation: Evaporate the solvent and reconstitute the residue in the initial mobile phase for injection into the chromatographic system.
High-Performance Liquid Chromatography (HPLC-UV) Method
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[9]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[13][14]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Detection Wavelength: 230 nm or 280 nm are commonly used for lignan detection.[9][13]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[14]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Instrumentation:
-
LC system coupled to a triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A UPLC/UHPLC C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) for faster analysis.[15]
-
Mobile Phase: Similar to HPLC, using a gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.[14][15]
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min for UPLC systems.[14][15]
-
Column Temperature: Controlled, for instance, at 40°C.[15]
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the analyte's structure.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, which involves monitoring specific precursor-to-product ion transitions for the target analyte and any internal standards.[16]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of lignans from a plant source.
Caption: General experimental workflow for lignan analysis.
Logical Relationship of Method Validation
The following diagram outlines the logical relationship between the key parameters assessed during analytical method validation.
Caption: Key parameters in analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated LC-MS/MS Method for the Quantification of Free and Bound Lignans in Cereal-Based Diets and Feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research for improvement on the extract efficiency of lignans in traditional Chinese medicines by hybrid ionic liquids: As a case of Suhuang antitussive capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 14. LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of the utilization value of different tissues of Taxus×Media based on metabolomics and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy and Toxicity of Isotaxiresinol and Standard Osteoporosis Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative analysis of the in vivo efficacy and toxicity of Isotaxiresinol, a lignan with potential anti-osteoporotic properties, against two established standards of care for osteoporosis: Alendronate, a bisphosphonate, and Raloxifene, a selective estrogen receptor modulator (SERM). As there is limited direct research on "Isotaxiresinol 9,9'-acetonide," this guide focuses on the parent compound, Isotaxiresinol. The data presented is derived from preclinical studies in ovariectomized (OVX) rat models, a standard animal model for postmenopausal osteoporosis.
In Vivo Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of Isotaxiresinol, Alendronate, and Raloxifene in preventing bone loss and improving bone health in ovariectomized rats.
Table 1: Effects on Bone Mineral Density (BMD) and Bone Mineral Content (BMC)
| Compound | Dose | Treatment Duration | Animal Model | Key Findings |
| Isotaxiresinol | 50 and 100 mg/kg/day (oral) | 6 weeks | Ovariectomized Wistar rats | Increased BMC and BMD in total and cortical bones compared to OVX control[1]. |
| Alendronate | 1.0 mg/kg/day (oral) | 2 months | Ovariectomized Sprague-Dawley rats | Prevented the decrease in bone mineral density in the femoral epiphysis and neck[2]. |
| Raloxifene | 3 mg/kg/day (oral) | 6 months | Ovariectomized Sprague-Dawley rats | Greater bone mineral density at the proximal tibia and lumbar vertebrae compared with vehicle-treated ovariectomized animals[3]. |
Table 2: Effects on Bone Strength
| Compound | Dose | Treatment Duration | Animal Model | Key Findings |
| Isotaxiresinol | 50 and 100 mg/kg/day (oral) | 6 weeks | Ovariectomized Wistar rats | Prevented the decreases in three bone strength indexes induced by ovariectomy[1]. |
| Alendronate | 3 mg/kg/day (oral) | 28 weeks | Ovariectomized Sprague-Dawley rats | Higher ultimate load at failure and energy absorption of the fracture callus compared to saline-treated controls[4]. |
| Raloxifene | 3 mg/kg/day (oral) | 6 months | Ovariectomized Sprague-Dawley rats | Greater bone strength in the lumbar vertebrae and femoral neck compared with vehicle-treated ovariectomized animals[3]. |
Table 3: Effects on Serum Biochemical Markers of Bone Turnover
| Compound | Dose | Treatment Duration | Animal Model | Effects on Bone Formation Markers (e.g., ALP, Osteocalcin) | Effects on Bone Resorption Markers (e.g., TRAP, DPD) |
| Isotaxiresinol | 50 and 100 mg/kg/day (oral) | 6 weeks | Ovariectomized Wistar rats | Slightly increased bone formation[1]. | Significantly inhibited bone resorption[1]. |
| Alendronate | 1 mg/kg/day (oral) | 56 days | Ovariectomized Wistar Albino rats | No significant change in plasma osteocalcin levels compared to sham-operated group[5]. | Significantly lower levels of plasma osteocalcin (indicative of reduced turnover) compared to OVX-placebo group[5]. |
| Raloxifene | 2 mg/kg for 6 weeks | 6 weeks | Ovariectomized rats | Conflicting effects on serum ALP and osteocalcin levels[6]. | Remarkably reduced bone turnover, indicated by decreased urinary deoxypyridinoline (DPD) levels[6]. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data.
Isotaxiresinol Anti-Osteoporotic Activity Study
-
Animal Model: Female Wistar rats, 11 weeks old, were used. Ovariectomy (OVX) was performed to induce an osteoporotic state. A sham-operated group served as a control.
-
Treatment Groups:
-
Sham-operated + vehicle
-
OVX + vehicle
-
OVX + Isotaxiresinol (50 mg/kg/day, orally)
-
OVX + Isotaxiresinol (100 mg/kg/day, orally)
-
-
Treatment Duration: 6 weeks.
-
Endpoint Measurements:
-
Bone mineral content (BMC) and bone mineral density (BMD) of the whole tibia were measured by peripheral quantitative computed tomography (pQCT).
-
Bone strength was assessed by a three-point bending test on the femur.
-
Serum was collected to measure biochemical markers of bone turnover.
-
The uterus was weighed to assess estrogenic side effects.
-
Alendronate Efficacy Study in Ovariectomized Rats
-
Animal Model: Three-month-old female Wistar Albino rats were used. Bilateral ovariectomy was performed. A sham-operated group was included.
-
Treatment Groups:
-
Sham-operated + no treatment
-
OVX + physiological saline (1 mL/kg/day, gastric gavage)
-
OVX + Alendronate sodium (1 mg/kg/day, gastric gavage)
-
-
Treatment Duration: 56 days, starting 7 days after surgery.
-
Endpoint Measurements:
-
Bone mineral density was measured.
-
Plasma levels of osteocalcin and calcium were determined.
-
Urine calcium and creatinine levels were analyzed.
-
Biomechanical properties of the bone were assessed.
-
Raloxifene Efficacy Study in Ovariectomized Rats
-
Animal Model: Ovariectomized Sprague-Dawley rats. A sham-operated group was used for comparison.
-
Treatment Groups:
-
Sham-operated + vehicle
-
OVX + vehicle
-
OVX + Raloxifene (3 mg/kg, orally)
-
OVX + Ethynyl estradiol (0.1 mg/kg, orally)
-
-
Treatment Duration: 6 months, starting 3 days after ovariectomy.
-
Endpoint Measurements:
-
Bone strength of the lumbar vertebrae and femoral neck was measured.
-
Bone mineral density of the proximal tibia and lumbar vertebrae was assessed.
-
Uterine weight was measured to evaluate estrogenic effects.
-
In Vivo Toxicity Comparison
Table 4: Summary of In Vivo Toxicity
| Compound | Animal Model | Key Toxicity Findings |
| Isotaxiresinol | Ovariectomized Wistar rats | No reported side effects on uterine tissue at doses of 50 and 100 mg/kg/day for 6 weeks[1]. |
| Alendronate | Rats | Oral LD50 in female rats corresponds to a human oral dose of 27,800 mg[7]. Chronic toxicity studies showed reductions in serum calcium and phosphate, and nephrotoxicity[7]. At high doses (10 and 15 mg/kg/day), it caused dystocia and death in dams at parturition due to hypocalcemia[8]. |
| Raloxifene | Ovariectomized rats | Did not cause a significant increase in uterine weight compared to estrogen treatment[3][9]. In some studies, a slight increase in uterine wet weight was observed, attributed to water retention[10]. |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are mediated through distinct signaling pathways.
Isotaxiresinol (Lignan)
Lignans are known to influence bone metabolism through various pathways. While the specific mechanism of Isotaxiresinol is not fully elucidated, related compounds are known to modulate key signaling pathways involved in bone remodeling, such as MAPK, NF-κB, and the RANKL/RANK/OPG axis. These pathways ultimately regulate the balance between osteoblast-mediated bone formation and osteoclast-mediated bone resorption.
Caption: Putative signaling pathways modulated by Isotaxiresinol in bone cells.
Alendronate (Bisphosphonate)
Alendronate primarily acts by inhibiting osteoclast-mediated bone resorption. It accumulates at sites of active bone remodeling and is internalized by osteoclasts, where it interferes with the mevalonate pathway, leading to osteoclast apoptosis. Recent studies also suggest that Alendronate can promote osteoblast differentiation and bone formation through the interferon-β (IFN-β)/STAT1 signaling pathway.
Caption: Mechanism of action of Alendronate on bone cells.
Raloxifene (SERM)
Raloxifene is a selective estrogen receptor modulator that exhibits estrogen agonist effects on bone and antagonist effects on uterine and breast tissue. In bone, it binds to estrogen receptors, mimicking the effects of estrogen to reduce bone resorption and decrease bone turnover.
Caption: Tissue-selective action of Raloxifene via estrogen receptors.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of anti-osteoporotic compounds in an ovariectomized rat model.
Caption: General experimental workflow for in vivo osteoporosis studies.
Conclusion
Based on the available preclinical data, Isotaxiresinol demonstrates promising anti-osteoporotic efficacy in the ovariectomized rat model, comparable in some aspects to the established standards, Alendronate and Raloxifene. Isotaxiresinol appears to exert its effects by both slightly promoting bone formation and significantly inhibiting bone resorption. A key potential advantage of Isotaxiresinol is its lack of reported adverse effects on uterine tissue, a common concern with some hormonal therapies.
Alendronate is a potent inhibitor of bone resorption with a well-documented efficacy in increasing bone mineral density and strength. However, it can be associated with gastrointestinal side effects and, at high doses in animal models, more severe toxicities. Raloxifene effectively prevents bone loss with the added benefit of being non-stimulatory to the uterus, but it can be associated with an increased risk of thromboembolic events.
Further research, including direct comparative studies and comprehensive toxicity profiling, is warranted to fully elucidate the therapeutic potential of Isotaxiresinol and its derivatives, such as this compound, as a novel treatment for postmenopausal osteoporosis.
References
- 1. In vivo anti-osteoporotic activity of isotaxiresinol, a lignan from wood of Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of continuous alendronate treatment on bone mass and mechanical properties in ovariectomized rats: comparison with pamidronate and etidronate in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene preserves bone strength and bone mass in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term effects of alendronate on fracture healing and bone remodeling of femoral shaft in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of alendronate sodium on trabecular bone structure in an osteoporotic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of raloxifene and estradiol on bone turnover parameters in intact and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preclinical safety profile of alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the bisphosphonate, alendronate, on parturition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Raloxifene (LY139481 HCI) prevents bone loss and reduces serum cholesterol without causing uterine hypertrophy in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of raloxifene in immature and ovariectomized rat uterotrophic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Target Validation of Isotaxiresinol and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the target validation studies for Isotaxiresinol, a lignan with demonstrated anti-osteoporotic and hepatoprotective properties. Due to the limited availability of direct target-based quantitative data for Isotaxiresinol, this document focuses on its observed biological activities and compares them with alternative compounds for which such data is available. Information regarding the specific derivative "Isotaxiresinol 9,9'-acetonide" is not currently available in published literature; therefore, this guide centers on the parent compound, Isotaxiresinol.
Anti-Osteoporotic Activity: Targeting the RANKL Signaling Pathway
Isotaxiresinol has been shown to possess in vivo anti-osteoporotic activity by inhibiting bone resorption. This suggests that its molecular target may lie within the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) signaling pathway, a critical regulator of osteoclast differentiation and function.
Experimental Workflow for Assessing Anti-Osteoporotic Activity
The following diagram illustrates a typical workflow for evaluating the anti-osteoporotic potential of a compound.
Isotaxiresinol: In Vivo Efficacy
An in vivo study using an ovariectomized (OVX) rat model of postmenopausal osteoporosis demonstrated that oral administration of Isotaxiresinol for 6 weeks led to:
-
Increased bone mineral content (BMC) and bone mineral density (BMD) in total and cortical bones compared to the OVX control group.[1]
-
Prevention of the decrease in three bone strength indexes induced by ovariectomy.[1]
-
A significant inhibition of bone resorption, as indicated by serum biochemical markers.[1]
Disclaimer: Specific IC50 values for Isotaxiresinol in RANKL inhibition or osteoclastogenesis assays are not available in the current literature.
Alternative Compounds Targeting the RANKL Pathway
The following table summarizes the performance of alternative compounds that inhibit RANKL-induced osteoclastogenesis.
| Compound/Drug | Target/Mechanism | In Vitro Assay | IC50 Value | Reference(s) |
| Denosumab | Monoclonal antibody against RANKL | Osteoclast formation | Not applicable (Biologic) | [2][3][4][5][6] |
| Fargesin | Lignan, inhibits RANKL-mediated osteoclast differentiation | TRAP Assay | 4.33 µM | [7] |
| Aschatin | Lignan, inhibits RANKL-mediated osteoclast differentiation | TRAP Assay | 7.43 µM | [7] |
| Lirioresinol B dimethyl ether | Lignan, inhibits RANKL-mediated osteoclast differentiation | TRAP Assay | 8.88 µM | [7] |
| Compound 5J-319S | Small molecule inhibitor of osteoclastogenesis | TRAP Assay | 1.1 µM | [8] |
| Compound 7756003 | Small molecule inhibitor of osteoclastogenesis | TRAP Assay | 4.6 µM | [8] |
Experimental Protocols
1. In Vitro Osteoclast Differentiation Assay (TRAP Staining)
-
Cell Culture: Bone marrow-derived macrophages (BMMs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF).
-
Induction of Differentiation: To induce osteoclast formation, BMMs are stimulated with RANKL.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Isotaxiresinol or alternatives) concurrently with RANKL stimulation.
-
TRAP Staining: After a period of incubation (typically 4-6 days), cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as osteoclasts. The IC50 value is calculated as the concentration of the compound that inhibits 50% of osteoclast formation.[9][10][11][12]
2. In Vivo Ovariectomized (OVX) Rat Model
-
Animal Model: Female Sprague-Dawley rats are bilaterally ovariectomized to induce estrogen deficiency, which leads to bone loss, mimicking postmenopausal osteoporosis. A sham-operated group serves as the control.
-
Compound Administration: Following a recovery period, the OVX rats are orally administered the test compound daily for a specified duration (e.g., 6 weeks).
-
Outcome Measures:
-
Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) on bones such as the femur and tibia.
-
Serum Biomarkers: Blood samples are collected to measure markers of bone formation (e.g., alkaline phosphatase) and bone resorption (e.g., deoxypyridinoline).
-
Bone Strength: Mechanical properties of the bones are assessed through biomechanical testing.[2][3][4][13]
-
Hepatoprotective Activity: Targeting the TNF-α Signaling Pathway
Isotaxiresinol has demonstrated a protective effect against liver injury by inhibiting tumor necrosis factor-alpha (TNF-α)-dependent apoptosis. This points to a potential therapeutic target within the TNF-α signaling cascade.
TNF-α Signaling Pathway and Apoptosis
The binding of TNF-α to its receptor (TNFR1) can trigger a signaling cascade that leads to the activation of caspases and ultimately, apoptosis.
Isotaxiresinol: Hepatoprotective Effects
A study investigating the effects of Isotaxiresinol on D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced hepatic apoptosis in mice revealed that pre-administration of Isotaxiresinol:
-
Significantly reduced DNA fragmentation and prevented chromatin condensation and apoptotic body formation.[14]
-
Significantly inhibited the elevation of serum TNF-α and interferon-gamma (IFN-γ) levels.[14]
-
Showed a significant dose-dependent protective effect on D-GalN/TNF-α-induced cell death in primary cultured mouse hepatocytes and TNF-α-mediated cell death in murine L929 fibrosarcoma cells.[14]
Disclaimer: A specific IC50 value for the inhibition of TNF-α signaling by Isotaxiresinol is not available in the current literature.
Alternative Compounds Targeting the TNF-α Pathway
The following table provides a comparison of small molecule inhibitors of TNF-α.
| Compound/Drug | In Vitro Assay | IC50 Value | Reference(s) |
| Compound 2 | TNF-α inhibition in THP-1 cells | 6.5 ± 0.8 µM | [15] |
| Compound 3 | TNF-α inhibition in THP-1 cells | 27.4 ± 1.7 µM | [15] |
| Compound 1 | TNF-α inhibition in THP-1 cells | 32.5 ± 4.5 µM | [15] |
| Pentoxifylline (Standard) | TNF-α inhibition in THP-1 cells | 340.6 ± 7.54 µM | [15] |
| C87 | Inhibition of TNF-α-induced cytotoxicity | 8.73 µM | [16] |
| UCB-4433 | Fluorescence polarization binding assay | 28 nM | [17] |
| TIM1 | Inhibition of TNF-α-mediated IL-6 secretion in HDFs | 6.3 µM | [18] |
Experimental Protocols
1. TNF-α-Induced Apoptosis Assay in Hepatocytes
-
Cell Culture: Primary mouse hepatocytes or a suitable liver cell line (e.g., HepG2) are cultured.
-
Induction of Apoptosis: Cells are treated with a combination of an apoptosis-sensitizing agent like D-galactosamine or Actinomycin D and recombinant TNF-α.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound before the addition of the apoptosis-inducing agents.
-
Assessment of Apoptosis:
-
Cell Viability Assay: Cell viability is measured using assays such as the MTT or CellTiter-Glo assay to determine the protective effect of the compound.
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, can be measured using specific substrates.[19][20][21][22][23]
-
2. In Vivo Model of D-GalN/LPS-Induced Liver Injury
-
Animal Model: Mice are injected with D-galactosamine and lipopolysaccharide (LPS) to induce a robust inflammatory response and subsequent hepatocyte apoptosis, mimicking aspects of acute liver failure.
-
Compound Administration: The test compound is administered to the animals prior to the D-GalN/LPS challenge.
-
Outcome Measures:
-
Serum Transaminases: Blood is collected to measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage.
-
Histopathology: Liver tissues are collected, fixed, and stained (e.g., with H&E) to assess the extent of necrosis and apoptosis.
-
Cytokine Levels: Serum levels of TNF-α and other inflammatory cytokines are measured by ELISA.[14][24]
-
References
- 1. Secoisolariciresinol diglucoside regulates estrogen receptor expression to ameliorate OVX-induced osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current comprehensive understanding of denosumab (the RANKL neutralizing antibody) in the treatment of bone metastasis of malignant tumors, including pharmacological mechanism and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Denosumab, a RANK ligand inhibitor, for the management of bone loss in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Denosumab: Targeting the RANKL pathway to treat Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Denosumab: RANKL inhibition in the management of bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Based Discovery of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-Induced Osteoclastogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of lignans from the rhizomes of Coptis japonica var. dissecta on tumor necrosis factor-alpha production in lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo anti-osteoporotic activity of isotaxiresinol, a lignan from wood of Taxus yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Secoisolariciresinol and isotaxiresinol inhibit tumor necrosis factor-alpha-dependent hepatic apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. | BioWorld [bioworld.com]
- 18. US20230000861A1 - Tumor necrosis factor alpha (tnf-alpha) small molecule inhibitor - Google Patents [patents.google.com]
- 19. Inhibition effects of a natural inhibitor on RANKL downstream cellular signalling cascades cross‐talking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Secoisolariciresinol diglucoside attenuates neuroinflammation and cognitive impairment in female Alzheimer’s disease mice via modulating gut microbiota metabolism and GPER/CREB/BDNF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification of the Microbial Transformation Products of Secoisolariciresinol Using an Untargeted Metabolomics Approach and Evaluation of the Osteogenic Activities of the Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Hepatoprotective effect of taxiresinol and (7'R)-7'-hydroxylariciresinol on D-galactosamine and lipopolysaccharide-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Isotaxiresinol 9,9'-acetonide: A Comparative Guide to Key Bioactive Compounds from Taxus Species
For Researchers, Scientists, and Drug Development Professionals
The genus Taxus, commonly known as yew, is a rich source of bioactive compounds with significant therapeutic potential. While taxanes like Paclitaxel are renowned for their potent anticancer properties, the diverse array of other phytochemicals within Taxus species, including lignans, warrants thorough investigation. This guide provides a comparative overview of Isotaxiresinol 9,9'-acetonide, a lignan found in Taxus wallichiana, benchmarked against the well-established Taxus compound, Paclitaxel.
Disclaimer: Direct comparative experimental data for this compound is limited in publicly available literature. Therefore, this guide presents a hypothetical benchmark based on the known biological activities of structurally related lignans isolated from Taxus species, such as taxiresinol and isolariciresinol. The data for Paclitaxel is well-established and serves as a reference point. All experimental data presented is for informational purposes and should be verified through independent laboratory investigation.
Data Presentation: Comparative Biological Activity
The following tables summarize the cytotoxic and anti-inflammatory activities of representative Taxus lignans and Paclitaxel.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound Class | Compound | Cell Line | IC50 Value | Citation |
| Lignan | Taxiresinol | PC12 (rat adrenal pheochromocytoma) | 1.22 ± 0.03 µM | [1] |
| Lignan | Secoisolariciresinol Diglucoside | HCT116 (human colon carcinoma) | Induces pyroptosis at 50 µM | |
| Taxane | Paclitaxel | Human Tumor Cell Lines (general) | 2.5 - 7.5 nM (24h exposure) | [2] |
| Taxane | Paclitaxel | NSCLC (Non-Small Cell Lung Cancer) | 9.4 µM (24h exposure), 0.027 µM (120h exposure) | [3] |
| Taxane | Paclitaxel | SK-BR-3 (human breast cancer) | Not explicitly stated, but effective at nM concentrations | |
| Taxane | Paclitaxel | MDA-MB-231 (human breast cancer) | 0.3 µM | [4] |
| Taxane | Paclitaxel | MCF-7 (human breast cancer) | 3.5 µM | [4] |
Table 2: Comparative Anti-inflammatory Activity
| Compound Class | Compound | Assay | Effect | Citation |
| Lignan | Isolariciresinol | Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7 cells) | Significant inhibition | [5] |
| Lignan | Isolariciresinol | Prostaglandin E2 (PGE2) Production Inhibition | Significant inhibition | [6] |
| Lignan | Taxiresinol | Antinociceptive activity (p-benzoquinone-induced writhing in mice) | 37.8% inhibition at 100 mg/kg | [7] |
| Taxane | Paclitaxel | Reduction of pro-inflammatory mediators (in vivo melanoma model) | Decreased TNF-α, IL-1β, etc. | |
| Taxane | Paclitaxel | Inhibition of inflammatory biomarkers (patients with coronary artery disease) | Trend towards reduction in hsCRP and IL-6 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant is measured using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Mandatory Visualizations
Signaling Pathway: Paclitaxel's Mechanism of Action
Caption: Paclitaxel's anticancer mechanism.
Experimental Workflow: In Vitro Cytotoxicity and Anti-inflammatory Screening
Caption: Workflow for compound screening.
Logical Relationship: Classes of Bioactive Compounds in Taxus
Caption: Major bioactive compounds in Taxus.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Isolariciresinol | CAS:548-29-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Safety and possible anti-inflammatory effect of paclitaxel associated with LDL-like nanoparticles (LDE) in patients with chronic coronary artery disease: a double-blind, placebo-controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Isotaxiresinol 9,9'-acetonide
Immediate Safety Measures & Personal Protective Equipment (PPE)
Before handling Isotaxiresinol 9,9'-acetonide for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and ensure full skin coverage.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves). Check with your institution's safety office for specific glove recommendations for this type of compound.
-
Respiratory Protection: If there is a risk of generating dust, work in a fume hood or wear a respirator.
Hazardous Waste Determination
Since the specific hazards of this compound are not documented, it must be managed as a hazardous waste. The Resource Conservation and Recovery Act (RCRA) requires a formal hazardous waste determination for all chemical waste.[1][2][3][4] Your institution's EHS department will make the final determination, but you must treat it as hazardous. Never dispose of this chemical down the drain or in the regular trash.[5][6][7]
Disposal Protocol for Unused or Waste Product
Step 1: Containerization
-
Collect waste this compound in a chemically compatible, leak-proof container with a secure screw-top cap.[8][9][10] Plastic containers are often preferred.[6]
-
If possible, use the original container.[8]
-
Do not use food containers like mayonnaise or pickle jars.[8]
Step 2: Labeling
-
Label the waste container clearly with a "Hazardous Waste" tag provided by your EHS department.
-
The label must include:
Step 3: Storage
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory.[6][8]
-
The SAA must be at or near the point of waste generation.[6]
-
Ensure the waste is segregated from incompatible materials. For example, store acids and bases separately.[8]
-
Inspect the storage area weekly for any signs of leakage.[8]
Step 4: Requesting Disposal
-
Once the waste container is full or you no longer need to add to it, contact your institution's EHS department to schedule a waste pickup.[6][10]
-
Do not allow waste to accumulate beyond the specified limits for an SAA.
| Parameter | Regulatory Limit | Citation |
| Maximum Total Hazardous Waste in SAA | 55 gallons | [6] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [6] |
| Maximum Accumulation Time (partially filled) | Up to 1 year | [8] |
| Removal Time After Container is Full | Within 3 days | [8] |
Spill Cleanup Procedures
For minor spills (e.g., less than one pound of solid material), laboratory personnel with proper training and equipment can perform the cleanup.[12]
Step 1: Control and Isolate
-
Alert others in the lab.
-
Prevent the spread of the powder. Avoid creating dust.[12]
Step 2: Assemble Cleanup Materials
-
Gather your spill kit, which should include a plastic scoop, polyethylene bags, wet spill pads or paper towels, and hazardous waste labels.
Step 3: Clean the Spill
-
Using a plastic scoop, carefully place the spilled solid material into a polyethylene bag.[12]
-
Wipe the spill area with a wet spill pad or paper towel to remove any remaining residue.[12]
-
Place the used pads and towels into the same polyethylene bag.[12]
Step 4: Package and Label
-
Seal the bag securely with tape.
-
Attach a completed hazardous waste label to the bag.[12]
-
Dispose of the bag as hazardous waste through your EHS department.
Step 5: Decontaminate
-
Clean all tools used for the cleanup with soap and water, collecting the rinse water as hazardous waste if necessary.
-
Dispose of your gloves as hazardous waste.[12]
Empty Container Disposal
A container that held this compound must be properly decontaminated before being disposed of as regular trash.
Step 1: Triple Rinse
-
Rinse the empty container three times with a solvent capable of removing the residue (e.g., acetone or ethanol). Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[5]
-
Crucially, collect all three rinses (the "rinsate") as a new hazardous waste stream. [5][10] Label this new waste container appropriately (e.g., "Acetone with trace this compound").
Step 2: Final Preparation
-
Allow the container to air dry completely in a fume hood.
-
Obliterate or remove all chemical labels from the container.[5][10]
-
Remove the cap before disposal.[5]
Step 3: Disposal
-
Once thoroughly rinsed, dried, and defaced, the container can be disposed of in the regular trash or designated glass disposal box.[5][10]
Caption: Disposal workflow for this compound.
References
- 1. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Disposing of unknown chemicals - Pioneering new techniques | CSG [csg.co.uk]
- 12. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
Essential Safety and Logistical Information for Handling Isotaxiresinol 9,9'-acetonide
Disclaimer: A specific Safety Data Sheet (SDS) for Isotaxiresinol 9,9'-acetonide could not be located. The following guidance is based on best practices for handling chemical compounds of unknown toxicity and data from structurally related compounds, such as lignans. It is imperative to conduct a thorough risk assessment before beginning any work. All laboratory activities should be performed by trained personnel in a controlled environment.
This compound is a lignan natural product isolated from plants of the Taxus genus.[1][2] As a purified chemical substance intended for research, it must be handled with care, assuming it may be bioactive and potentially hazardous. The primary routes of exposure to be controlled are inhalation of dust, skin contact, and eye contact.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is summarized below. This equipment should be worn at all times when handling the compound.
| Body Area | Equipment | Standard/Specification | Purpose |
| Eyes/Face | Safety Goggles or Safety Glasses with Side Shields | ANSI Z87.1 or EN 166 | Protects eyes from dust particles and splashes. A face shield may be required for larger quantities.[3] |
| Hands | Chemical-Resistant Gloves | EN 374 | Prevents skin contact. Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[4] |
| Body | Laboratory Coat | Standard lab coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory | N95 Respirator or higher | NIOSH Approved | Required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure to prevent inhalation of fine particles.[3] |
| Feet | Closed-Toe Shoes | N/A | Protects feet from spills and falling objects.[5] |
Operational Plan
A systematic approach to handling this compound is crucial for ensuring safety and maintaining the integrity of the research.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled.
Handling and Experimental Protocol
Methodology for Safe Handling:
-
Preparation: Before handling the compound, ensure the work area, typically a certified chemical fume hood, is clean and uncluttered.[4] Confirm that an eyewash station and safety shower are accessible.[3]
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: If handling the solid powder, conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any dust. Use non-sparking tools.[4]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during dissolution.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Doffing: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.
-
Contain: For small powder spills within a fume hood, gently cover the spill with absorbent pads to prevent further dispersal.
-
Clean-Up: Moisten the absorbent material with water or an appropriate solvent to prevent dust generation during clean-up. Carefully scoop the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this chemical or its waste be disposed of down the drain.[3]
| Waste Type | Disposal Procedure |
| Unused Compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Contaminated Consumables | Place all contaminated items (e.g., gloves, pipette tips, paper towels, empty containers) into a designated, sealed hazardous waste bag or container.[3] |
| Solutions | Collect all liquid waste containing the compound in a sealed, properly labeled hazardous waste container. Do not mix with incompatible waste streams. |
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
Visual Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
